2,3-Dibromo-2,3-dihydrobenzofuran
Description
Properties
Molecular Formula |
C8H6Br2O |
|---|---|
Molecular Weight |
277.94 g/mol |
IUPAC Name |
2,3-dibromo-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H6Br2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7-8H |
InChI Key |
LHNJURNJBIRAGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(O2)Br)Br |
Origin of Product |
United States |
Mechanistic Insights and Synthetic Protocols for 2,3-Dibromo-2,3-dihydrobenzofuran
An In-Depth Technical Guide for Organic Chemists and Drug Development Professionals
Executive Summary
Benzofuran is a privileged heterocyclic scaffold frequently utilized in the design of novel therapeutics, including osteoblast differentiation-promoting agents[1]. The precise functionalization of the C2 and C3 positions is critical for tuning the pharmacokinetic and pharmacodynamic properties of these drug candidates. The bromination of benzofuran to yield 2,3-dibromo-2,3-dihydrobenzofuran (PubChem CID 12394037)[2] serves as a fundamental gateway reaction. This guide deconstructs the mechanistic causality, stereochemical outcomes, and optimized synthetic protocols required to execute this transformation with high fidelity.
Mechanistic Grounding: Electrophilic Addition
Unlike fully aromatic systems (e.g., benzene) that rapidly undergo electrophilic aromatic substitution (EAS) to restore aromaticity, the C2-C3 bond of the benzofuran system retains significant alkene-like character. Consequently, its reaction with molecular bromine ( Br2 ) proceeds via an electrophilic addition pathway[3].
The Three-Stage Addition Pathway
-
π -Complexation: The reaction initiates as the electron-rich furan ring donates electron density to the polarizable Br2 molecule. Low-temperature NMR studies conducted in carbon disulfide ( CS2 ) at -40 °C have successfully captured the transient formation of this halogen-heterocycle π -complex adduct[3].
-
Bromonium Ion Formation: The adduct rapidly evolves into a bridged, cyclic bromonium ion. Because the oxygen atom in the benzofuran ring is insufficiently electron-donating to stabilize a discrete, open carbocation at C2, the bridged intermediate is thermodynamically favored.
-
Stereoselective Nucleophilic Attack: The remaining bromide anion ( Br− ) acts as a nucleophile, attacking the bromonium intermediate. Due to the steric shielding provided by the bridged ion, the attack is restricted to the opposite face (anti-addition). This rigid stereoelectronic requirement ensures the exclusive formation of the trans diastereomer of 2,3-dibromo-2,3-dihydrobenzofuran[4].
Figure 1: Mechanistic pathway of trans-2,3-dibromo-2,3-dihydrobenzofuran formation.
Experimental Methodology: A Self-Validating Protocol
Achieving near-quantitative yields (e.g., 97%) requires strict control over the reaction environment[1]. The following protocol is designed as a self-validating system, incorporating visual and chemical checkpoints to ensure protocol integrity.
Causality in Reagent Selection
-
Solvent - Dichloromethane ( CH2Cl2 ): CH2Cl2 is selected because it is a polar, non-nucleophilic aprotic solvent. It stabilizes the highly polar bromonium intermediate without chemically trapping it. If a nucleophilic solvent like methanol were used, it would outcompete the bromide ion, yielding an undesired 2-methoxy-3-bromo side product.
-
Quenching Agent - Sodium Thiosulfate ( Na2S2O3 ): Used to terminate the reaction. It chemically reduces highly reactive, unreacted Br2 into inert bromide salts ( Br2+2S2O32−→2Br−+S4O62− ). This prevents uncontrolled radical bromination of the benzene ring during solvent evaporation[1].
Step-by-Step Synthetic Protocol
-
Substrate Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzofuran (1.00 g, 8.47 mmol) in anhydrous CH2Cl2 (25 mL)[1].
-
Electrophile Addition: Slowly add Br2 (0.87 mL, 17 mmol, ~2.0 equiv) dropwise at room temperature[1].
-
Self-Validation Checkpoint: The solution will immediately adopt a deep red/brown color, confirming the presence of active electrophilic bromine.
-
-
Reaction Progression: Stir the mixture at room temperature for 30 minutes[1].
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc eluent. The complete disappearance of the UV-active benzofuran starting material confirms total conversion.
-
-
Quenching: Vigorously stir the reaction mixture with 10% aqueous Na2S2O3 [1].
-
Self-Validation Checkpoint: The organic layer will transition from dark red/brown to pale yellow or colorless, visually confirming the complete neutralization of excess Br2 .
-
-
Workup: Separate the organic layer, wash with saturated aqueous sodium chloride (brine) to remove residual water-soluble impurities, and dry over anhydrous Na2SO4 [1].
-
Isolation: Filter off the drying agent and remove the CH2Cl2 under reduced pressure to yield trans-2,3-dibromo-2,3-dihydrobenzofuran as a solid (approx. 2.28 g, 97% yield)[1].
Figure 2: Step-by-step synthetic workflow for 2,3-dibromo-2,3-dihydrobenzofuran.
Quantitative Data: Reaction Parameters and Yields
The table below summarizes how variations in the reaction environment dictate the isolated product and overall yield.
| Solvent | Temperature | Equivalents of Br2 | Major Observed Product | Yield / Outcome | Reference |
| CH2Cl2 | 25 °C | 2.0 | trans-2,3-dibromo-2,3-dihydrobenzofuran | 97% (Isolated Solid) | [1] |
| CS2 | -40 °C | 1.0 | Halogen-heterocycle π -complex adduct | N/A (NMR Observation) | [3] |
| MeOH | 0 °C | 1.0 | 2-methoxy-3-bromo-2,3-dihydrobenzofuran | Solvent Trapping (Theoretical) | N/A |
Downstream Applications: Base-Induced Dehydrobromination
In drug development, trans-2,3-dibromo-2,3-dihydrobenzofuran is rarely the final active pharmaceutical ingredient (API). Instead, it acts as a highly reactive precursor. Treatment with a base induces an elimination reaction that restores the aromaticity of the furan ring, yielding bromobenzofurans.
Kinetic studies reveal that the elimination pathway is highly sensitive to the base-solvent system[4].
-
Syn vs. Anti Elimination: While anti-elimination is generally favored in organic chemistry, the rigid, nearly planar geometry of the dihydrobenzofuran bicyclic system makes syn-elimination highly competitive. Reacting the trans-dibromide with specific alkoxides can yield 3-bromobenzofuran via a prominent syn-dehydrobromination process[5].
-
Synthetic Utility: Adding 2.0 M KOH in MeOH to the dibromide in THF at room temperature for 30 minutes affords monobrominated benzofuran in excellent yields (e.g., 87%)[1]. Alternatively, utilizing KOH in absolute ethanol at 0 °C provides strict temperature control during the highly exothermic elimination process[6]. These brominated derivatives are then seamlessly integrated into Suzuki-Miyaura or Sonogashira cross-coupling reactions to build complex therapeutic scaffolds.
References
- Source: J-Stage (Chem. Pharm. Bull.)
- Source: PubChem (National Institutes of Health)
- Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
- The Journal of Organic Chemistry 1972 Volume 37 No.
- Kinetic study of the base-induced anti and syn eliminations from 2,3-dihalogeno-2,3-dihydrobenzofurans in different base-solvent systems Source: American Chemical Society URL
- Concerning orientations of certain syn-elimination reactions Source: R Discovery URL
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An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,3-Dibromo-2,3-dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For halogenated heterocyclic compounds such as 2,3-dibromo-2,3-dihydrobenzofuran, NMR is critical not only for confirming the core structure but also for determining the relative stereochemistry of the substituents. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of 2,3-dibromo-2,3-dihydrobenzofuran. Due to a scarcity of directly published, fully assigned experimental data for this specific compound, this guide synthesizes information from analogous structures and foundational NMR principles to present a robust predictive framework. We will delve into the causality behind the expected chemical shifts, the pivotal role of coupling constants in stereochemical assignment, a detailed protocol for data acquisition, and the application of two-dimensional NMR techniques for unambiguous spectral assignment.
Introduction: The Structural Challenge of 2,3-Dibromo-2,3-dihydrobenzofuran
The 2,3-dihydrobenzofuran skeleton is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[1] The addition of bromine atoms at the C-2 and C-3 positions introduces two stereocenters, leading to the formation of a pair of diastereomers: cis-2,3-dibromo-2,3-dihydrobenzofuran and trans-2,3-dibromo-2,3-dihydrobenzofuran. The distinct three-dimensional arrangement of the bromine atoms in these isomers can significantly influence their chemical reactivity and biological activity.
Therefore, the unambiguous determination of their stereochemistry is paramount. ¹H NMR spectroscopy, particularly the analysis of vicinal coupling constants (³JHH) between the protons at C-2 and C-3, provides a direct and reliable method for this assignment. This guide will explain the theoretical basis for these differences and provide predicted spectral data to aid researchers in the identification and characterization of these isomers.
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H_C7 [label="H", pos="-0.86,2!", fontcolor="#4285F4"];
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// Edges for bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- O7;
O7 -- C9;
C2 -- C9;
C8 -- C1;
C8 -- C9;
C3 -- H_C4;
C4 -- H_C5;
C5 -- H_C6;
C6 -- H_C7;
C8 -- H_C8;
C8 -- Br_C8;
C9 -- H_C9;
C9 -- Br_C9;
}
Figure 2. Recommended workflow for complete NMR-based structural elucidation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified 2,3-dibromo-2,3-dihydrobenzofuran.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other solvents like DMSO-d₆ can be used but will result in different chemical shifts.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a clean, dry 5 mm NMR tube.[2]
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16, to achieve adequate signal-to-noise (S/N).
-
¹³C NMR (Proton Decoupled):
-
Pulse Program: Standard proton-decoupled single-pulse (e.g., zgpg30).
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
2D NMR Experiments for Unambiguous Assignment:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. It will show a cross-peak between H-2 and H-3, and connect the entire aromatic spin system (H-4 through H-7), confirming their neighbor relationships.[3]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C spectra, for example, confirming which carbon signal corresponds to H-2.[4]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, a correlation from H-2 to C-7a or from H-4 to C-3 would confirm the connectivity of the fused ring system.[5]
Conclusion
References
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Altona, C., and M. Sundaralingam. "Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation." Journal of the American Chemical Society 94.23 (1972): 8205-8212. Available at: [Link]
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Royal Society of Chemistry. "Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion." Supporting Information. Available at: [Link]
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ResearchGate. "Determination of brominated aromatics by 13C and 1H NMR spectroscopy." Available at: [Link]
- Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer, 2000.
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Sarotti, A. M. "Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry." Chemical Reviews 111.11 (2011): 1-33. Available at: [Link]
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Maciel, G. E. "Heteronuclear Multiple-Bond Correlation (HMBC)." eMagRes, 2007. Available at: [Link]
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Chemistry LibreTexts. "2D NMR Introduction." Available at: [Link]
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PubChem. "2,3-Dihydro-2-methylbenzofuran." National Center for Biotechnology Information. Available at: [Link]
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Kim, H., et al. "Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database." Scientific Reports 12.1 (2022): 20288. Available at: [Link]
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Cremer, D., and J. A. Pople. "A general definition of ring puckering coordinates." Journal of the American Chemical Society 97.6 (1975): 1354-1358. Available at: [Link]
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University of Wisconsin-Madison, Department of Chemistry. "Vicinal Proton-Proton Coupling 3JHH." Available at: [Link]
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Nyberg, N. T., et al. "Quantification of Small Molecule Partitioning in a Biomolecular Condensate with 2D Nuclear Magnetic Resonance Spectroscopy." Angewandte Chemie International Edition 60.1 (2021): 275-280. Available at: [Link]
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Tantillo, D. J. "Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry." Chemical Reviews 111.11 (2011): PR1-PR23. Available at: [Link]
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Varian, Inc. "2D NMR for the Chemist." Available at: [Link]
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Abraham, R. J., et al. "Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling." Magnetic Resonance in Chemistry 42.4 (2004): 436-444. Available at: [Link]
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Scribd. "Predicting 1H and 13C NMR Shifts." Available at: [Link]
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SpectraBase. "Benzofuran, 2,3-dihydro-2-(1-methylethenyl)-." Available at: [Link]
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Wikipedia. "Karplus equation." Available at: [Link]
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Aslam, M., et al. "Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton." Natural Product Reports 36.1 (2019): 114-135. Available at: [Link]
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Chemistry LibreTexts. "2D NMR." Available at: [Link]
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Royal Society of Chemistry. "1H- and 13C-NMR for." Supporting Information. Available at: [Link]
- Metin, Ö. "Basic 1H- and 13C-NMR Spectroscopy." Elsevier, 2011.
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ResearchGate. "Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)..." Available at: [Link]
-
Royal Society of Chemistry. "Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy." RSC Advances 5.48 (2015): 38357-38362. Available at: [Link]
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Rychnovsky, S. D., and T. T. T. Ho. "Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization." Organic Letters 11.1 (2008): 119-121. Available at: [Link]
-
Simmler, C., et al. "Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A." Journal of Natural Products 77.1 (2014): 68-74. Available at: [Link]
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National Institutes of Health. "Study of the Cis to Trans Isomerization of 1-Phenyl-2,3-disubstituted Tetrahydro-β-carbolines at C(1). Evidence for the Carbocation-Mediated Mechanism." Available at: [Link]
-
SciSpace. "2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists." Available at: [Link]
-
ResearchGate. "Synthesis and Stereochemistry of trans- and cis-2,3-Difluoro-2,3-dihydrobenzofuran." Available at: [Link]
-
Semantic Scholar. "Cis–trans isomerization of dimethyl 2,3-dibromofumarate." Available at: [Link]
Sources
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Stereochemistry and conformational analysis of 2,3-dibromo-2,3-dihydrobenzofuran
An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of 2,3-Dibromo-2,3-dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and organic synthesis, with its derivatives exhibiting a wide array of biological activities.[1][2] The introduction of substituents at the 2 and 3-positions creates stereocenters, leading to a complex stereochemical landscape that significantly influences molecular properties and biological function. This technical guide provides a comprehensive examination of the stereochemistry and conformational analysis of a key derivative, 2,3-dibromo-2,3-dihydrobenzofuran. We will explore the synthesis of this compound, the resulting stereoisomers, and the nuanced conformational preferences of the dihydrofuran ring as influenced by the bulky and electronegative bromine substituents. This document is intended to serve as a detailed resource for researchers engaged in the synthesis, characterization, and application of halogenated 2,3-dihydrobenzofurans, providing both theoretical insights and practical methodologies.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Moiety
The 2,3-dihydrobenzofuran skeleton is a core component of numerous natural products and synthetic compounds with significant therapeutic potential.[1] Its rigid structure and defined spatial orientation of substituents make it an attractive scaffold for the design of targeted therapeutics. The stereochemical arrangement of substituents on the dihydrofuran ring is paramount in dictating the molecule's interaction with biological targets, such as enzymes and receptors.[3][4] Halogenation, particularly bromination, of this scaffold can further enhance biological activity through mechanisms such as improved binding affinity and metabolic stability. A thorough understanding of the stereochemical and conformational behavior of molecules like 2,3-dibromo-2,3-dihydrobenzofuran is therefore critical for rational drug design and development.
Synthesis and Generation of Stereoisomers
The primary route to 2,3-dibromo-2,3-dihydrobenzofuran is the electrophilic addition of bromine to the double bond of benzofuran. This reaction proceeds through a bromonium ion intermediate, which is then attacked by a bromide ion.
Reaction Mechanism: Bromination of Benzofuran
The bromination of benzofuran typically results in the formation of an adduct between the halogen and the heteroaromatic compound.[5] The reaction proceeds via an initial electrophilic attack of bromine on the electron-rich double bond of the furan ring, leading to a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the face opposite to the bromonium ion, resulting in a trans-addition product.
Experimental Protocol: Synthesis of 2,3-Dibromo-2,3-dihydrobenzofuran
-
Dissolution: Dissolve benzofuran in a suitable inert solvent, such as carbon tetrachloride or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be conducted under anhydrous conditions and protected from light to minimize radical side reactions.
-
Bromine Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of bromine in the same solvent dropwise to the stirred benzofuran solution. The characteristic red-brown color of bromine should disappear as it reacts.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. Subsequently, wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel or by recrystallization.
Stereochemical Outcome: Formation of Diastereomers
The addition of bromine to the double bond of benzofuran results in the formation of two chiral centers at the C2 and C3 positions. This leads to the possibility of two diastereomers: a trans isomer and a cis isomer. Each of these diastereomers exists as a pair of enantiomers.
-
trans-2,3-Dibromo-2,3-dihydrobenzofuran: The two bromine atoms are on opposite faces of the dihydrofuran ring. This isomer is the expected major product from the anti-addition mechanism involving a bromonium ion intermediate.
-
cis-2,3-Dibromo-2,3-dihydrobenzofuran: The two bromine atoms are on the same face of the dihydrofuran ring. This isomer may be formed in smaller amounts through alternative reaction pathways.
The separation of these diastereomers can often be achieved by chromatographic techniques such as column chromatography or by fractional crystallization.[6][7][8]
Conformational Analysis of the Dihydrofuran Ring
The five-membered dihydrofuran ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (E) and the twist (T) forms.[9][10] The presence of the bulky and electronegative bromine substituents at the C2 and C3 positions significantly influences the conformational equilibrium of the ring.
Envelope and Twist Conformations
In the envelope conformation , four of the ring atoms are coplanar, while the fifth atom is out of the plane. In the twist conformation , two adjacent atoms are displaced in opposite directions from the plane of the other three atoms. The energy barrier for interconversion between these conformations is generally low.[9]
Influence of Bromine Substituents
The conformational preference of the 2,3-dibromo-2,3-dihydrobenzofuran diastereomers is governed by a combination of steric and electronic effects.
-
Steric Effects: The bulky bromine atoms will preferentially occupy positions that minimize steric hindrance. In general, equatorial or pseudo-equatorial positions are favored over axial or pseudo-axial positions to reduce 1,3-diaxial interactions.
-
Electronic Effects: Dipole-dipole interactions between the polar C-Br bonds and the C-O bond of the ether linkage will also influence the conformational equilibrium. Gauche interactions between electronegative substituents can be either stabilizing (gauche effect) or destabilizing depending on the specific orbital interactions.
For the trans-diastereomer, a diaxial or a diequatorial arrangement of the bromine atoms is possible. A diequatorial conformation is generally expected to be more stable due to reduced steric strain. For the cis-diastereomer, an axial-equatorial arrangement of the bromine atoms is necessary.
The exact conformational preferences can be predicted using computational methods and confirmed experimentally using techniques like NMR spectroscopy and X-ray crystallography.[11][12]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational preferences of 2,3-dibromo-2,3-dihydrobenzofuran.
¹H NMR Spectroscopy
The coupling constants (J-values) between the protons at C2 and C3 are particularly informative for determining the relative stereochemistry.
-
trans Isomer: The dihedral angle between the C2-H and C3-H bonds in a diequatorial or diaxial conformation is typically close to 180° or 60°, respectively. This generally results in a larger vicinal coupling constant (³JHH).
-
cis Isomer: The dihedral angle between the C2-H and C3-H bonds in an axial-equatorial conformation is typically around 0° or 120°, which usually leads to a smaller vicinal coupling constant.[13]
It is important to note that the exact values of the coupling constants in five-membered rings can be complex and are influenced by the ring pucker.[13]
¹³C NMR Spectroscopy
The chemical shifts of the C2 and C3 carbons can also provide information about the stereochemistry and conformation. The presence of the electronegative bromine atoms will cause a downfield shift of these carbons.
Table 1: Expected ¹H NMR Data for 2,3-Dibromo-2,3-dihydrobenzofuran Diastereomers
| Isomer | H2 Chemical Shift (ppm) | H3 Chemical Shift (ppm) | ³J(H2-H3) (Hz) |
| trans | ~ 5.5 - 6.0 | ~ 4.8 - 5.3 | Larger value |
| cis | ~ 5.3 - 5.8 | ~ 4.6 - 5.1 | Smaller value |
Note: These are estimated values based on data for similar 2,3-disubstituted 2,3-dihydrobenzofurans and should be confirmed experimentally.
X-ray Crystallography: Definitive Structure Elucidation
Single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry, as well as the solid-state conformation of the molecule.[4][14] This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular geometry. For chiral compounds, X-ray crystallography of a single enantiomer or a derivative with a known chiral auxiliary can be used to determine the absolute configuration.
Visualization of Key Concepts
Synthesis and Stereoisomers
Caption: Reaction pathway for the bromination of benzofuran.
Conformational Equilibria
Caption: Interconversion between envelope and twist conformations.
Conclusion
The stereochemistry and conformational analysis of 2,3-dibromo-2,3-dihydrobenzofuran are intricate yet crucial aspects for understanding its chemical reactivity and potential biological applications. The synthesis via bromination of benzofuran predominantly yields the trans-diastereomer, though the cis-isomer may also be formed. The conformational landscape of the dihydrofuran ring is a dynamic equilibrium between envelope and twist forms, with the steric and electronic properties of the bromine substituents dictating the preferred geometry. A multi-faceted analytical approach, combining NMR spectroscopy and X-ray crystallography, is essential for the complete and unambiguous characterization of these stereoisomers and their conformations. The principles and methodologies outlined in this guide provide a robust framework for researchers working with this important class of halogenated heterocyclic compounds.
References
-
Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. (2017, November 15). Retrieved from [Link]
-
Scheme 1: Probable mechanism of bromination of 2-acetyl benzofuran and... - ResearchGate. (n.d.). Retrieved from [Link]
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Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]
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2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Total synthesis of natural products containing benzofuran rings - RSC Publishing. (2017, May 5). Retrieved from [Link]
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One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular. (n.d.). Retrieved from [Link]
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Conformational Preference Determined by C-H···π Interaction of an O-H···O Hydrogen-Bonded Binary Complex of p-Fluorophenol with 2,5-Dihydrofuran: A Laser-Induced Fluorescence Spectroscopy Study - PubMed. (2018, April 19). Retrieved from [Link]
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Synthesis of 2,3‐dihydrobenzofuran derivatives. - ResearchGate. (n.d.). Retrieved from [Link]
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Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry - YorkSpace. (2024, April 18). Retrieved from [Link]
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Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC. (n.d.). Retrieved from [Link]
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2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines - PubMed - NIH. (n.d.). Retrieved from [Link]
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Enantioselective synthesis of 2,3‐dihydrobenzofuran. - ResearchGate. (n.d.). Retrieved from [Link]
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2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC. (n.d.). Retrieved from [Link]
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Resolution of 2,3-dihydro-benzofuran-3-ols - Indian Academy of Sciences. (n.d.). Retrieved from [Link]
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2,3-Dibromo-2,3-dihydrobenzofuran | C8H6Br2O | CID 12394037 - PubChem. (n.d.). Retrieved from [Link]
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Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy - RSC Publishing. (n.d.). Retrieved from [Link]
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Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans - SciELO. (n.d.). Retrieved from [Link]
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Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. (2019, October 8). Retrieved from [Link]
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Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers | ACS Pharmacology & Translational Science. (2024, November 19). Retrieved from [Link]
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Structures of benzofuran (BF) and 2,3-dihydrobenzofuran (2,3-DBF). - ResearchGate. (n.d.). Retrieved from [Link]
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4: Stereochemistry. (n.d.). Retrieved from [Link]
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X‐ray structure of 2‐aryl‐2,3‐dihydrobenzofuran 4 a. - ResearchGate. (n.d.). Retrieved from [Link]
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Deciphering the conformational preferences of furanosides. A molecular dynamics study. (2020, July 15). Retrieved from [Link]
- US4874473A - Separation of diastereomers by extractive distillation - Google Patents. (n.d.).
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Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate. (n.d.). Retrieved from [Link]
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Hydrogen-bonded frameworks for conformational analysis of reactive substrates - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Separation of diastereomers by crystallization with seeding : r/OrganicChemistry - Reddit. (2023, November 21). Retrieved from [Link]
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Benzofuran, 2,3-dihydro- - the NIST WebBook. (n.d.). Retrieved from [Link]
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Conformational Preferences of 2,3,3a,8a-Tetrahydrofuro[2,3-b]benzofuran. The Chemical Modifications Drive the Pseudorotational Preferences - PubMed. (n.d.). Retrieved from [Link]
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X-ray crystallography. (2023, November 28). Retrieved from [Link]
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Synthesis of Dihydrofurans and Dihydropyrans with Unsaturated Side Chains Based on Ring Size‐Selective Ring‐Closing Metathesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature - ResearchGate. (2020, March 13). Retrieved from [Link]
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2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed. (2016, February 15). Retrieved from [Link]
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The Enigmatic Structure of 2,3-dibromo-2,3-dihydrobenzofuran: A Call for Crystallographic Exploration
Researchers, scientists, and drug development professionals focused on the intricate world of benzofuran derivatives are met with a surprising gap in the scientific literature: a detailed single-crystal X-ray diffraction analysis of 2,3-dibromo-2,3-dihydrobenzofuran remains elusive. While this compound is mentioned in the context of synthetic pathways and as a product of electrochemical reactions, its precise three-dimensional structure, bond lengths, bond angles, and crystal packing arrangement have not been publicly elucidated. This absence of fundamental crystallographic data hinders a deeper understanding of its chemical behavior and potential applications.
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of bromine atoms at the 2 and 3 positions is expected to significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions, such as halogen bonding. A comprehensive understanding of these structural nuances is critical for rational drug design and the development of novel therapeutic agents.
While direct experimental data on the crystal structure of 2,3-dibromo-2,3-dihydrobenzofuran is not currently available, this guide will outline the established methodologies for such an investigation, drawing parallels from studies on related benzofuran derivatives. It will serve as a framework for researchers to conduct and interpret the necessary experiments to fill this knowledge void.
Part 1: The Path Forward: A Proposed Experimental Workflow for Structural Elucidation
To definitively determine the crystal structure of 2,3-dibromo-2,3-dihydrobenzofuran, a systematic experimental approach is required. The following workflow outlines the critical steps, from synthesis and crystallization to data collection and structure refinement.
Caption: Proposed experimental workflow for the structural elucidation of 2,3-dibromo-2,3-dihydrobenzofuran.
Step-by-Step Experimental Protocol:
-
Synthesis and Purification:
-
Synthesis: The synthesis of 2,3-dibromo-2,3-dihydrobenzofuran can be achieved through the bromination of benzofuran. A typical procedure involves the reaction of benzofuran with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like carbon tetrachloride or acetic acid. Careful control of stoichiometry and reaction conditions is crucial to favor the desired dibromo-dihydro product over other potential side products.
-
Purification: The crude product should be purified using standard techniques such as column chromatography on silica gel to isolate the target compound in high purity.
-
Spectroscopic Confirmation: The identity and purity of the synthesized compound must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy, before proceeding to crystallization.
-
-
Single Crystal Growth:
-
Solvent Screening: A crucial step is to screen a variety of solvents and solvent mixtures to find suitable conditions for growing high-quality single crystals. This is often a trial-and-error process.
-
Crystallization Techniques: Common techniques for growing single crystals include:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.
-
-
-
Single-Crystal X-ray Diffraction Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect a complete set of diffraction data by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. This process yields precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
Part 2: Anticipated Structural Insights and Their Significance
Based on the known chemistry of related halogenated organic molecules, a successful crystallographic analysis of 2,3-dibromo-2,3-dihydrobenzofuran is anticipated to reveal several key structural features:
-
Stereochemistry: The relative stereochemistry of the two bromine atoms (cis or trans) will be unequivocally determined. This is a critical piece of information that influences the overall shape and polarity of the molecule.
-
Conformation: The conformation of the five-membered dihydrofuran ring will be elucidated. It is likely to adopt an envelope or a twist conformation to minimize steric strain.
-
Bond Lengths and Angles: Precise measurements of all bond lengths and angles will provide insights into the electronic effects of the bromine substituents on the benzofuran core. For instance, the C-Br bond lengths and the C-O-C bond angle within the furan ring will be of particular interest.
-
Intermolecular Interactions: The analysis of the crystal packing will reveal the nature and geometry of any intermolecular interactions, such as halogen bonds (C-Br···O or C-Br···Br), hydrogen bonds (if co-crystallized with a solvent), and π-π stacking interactions between the benzene rings. The presence and strength of these interactions are crucial for understanding the solid-state properties of the material and can inform the design of crystal engineering strategies.
Part 3: Data Presentation and Visualization
Upon successful completion of the X-ray diffraction experiment, the crystallographic data should be presented in a clear and standardized format.
Table 1: Anticipated Crystallographic Data and Structure Refinement Parameters for 2,3-dibromo-2,3-dihydrobenzofuran.
| Parameter | Expected Value/Information |
| Chemical formula | C₈H₆Br₂O |
| Formula weight | To be determined |
| Crystal system | e.g., Monoclinic, Orthorhombic |
| Space group | e.g., P2₁/c, P-1 |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Density (calculated) (g/cm³) | To be calculated |
| Absorption coefficient (mm⁻¹) | To be calculated |
| F(000) | Number of electrons in the unit cell |
| Crystal size (mm³) | Dimensions of the crystal used for data collection |
| Temperature (K) | e.g., 100(2) K |
| Wavelength (Å) | e.g., 0.71073 Å for Mo Kα |
| θ range for data collection (°) | Range of diffraction angles |
| Reflections collected | Total number of reflections measured |
| Independent reflections | Number of unique reflections |
| R(int) | Internal R-value |
| Completeness to θ = ...° | Percentage of data collected |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | Number of data points, restraints, and refined parameters |
| Goodness-of-fit on F² | Value close to 1 indicates a good refinement |
| Final R indices [I>2σ(I)] | R₁ and wR₂ values |
| R indices (all data) | R₁ and wR₂ values for all reflections |
| Largest diff. peak and hole (e.Å⁻³) | Residual electron density |
Visualization of the Molecular and Crystal Structure:
The refined crystal structure should be visualized using software like ORTEP or Mercury to generate diagrams illustrating the molecular structure with thermal ellipsoids and the crystal packing arrangement.
The Electronic Paradigm of 2,3-Dibromo-2,3-dihydrobenzofuran Derivatives: A Technical Whitepaper
I. Introduction & Structural Significance
The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of antimicrobial, anti-inflammatory, and osteogenic agents[1]. Among its critical intermediates, 2,3-dibromo-2,3-dihydrobenzofuran (CAS: 123266-59-1) stands out due to its unique electronic architecture[2]. The introduction of two bromine atoms across the C2-C3 double bond of the furan ring fundamentally alters the molecule's electron density, dipole moment, and spatial geometry. Understanding these electronic properties is paramount for researchers leveraging this compound in regioselective eliminations, cross-coupling reactions, or as a pharmacophore building block[1].
II. Quantum Mechanical Profiling (DFT Insights)
Density Functional Theory (DFT) has become the gold standard for elucidating the electronic properties of 2,3-dihydrobenzofuran derivatives. Utilizing the B3LYP functional with the 6-311G(d,p) basis set provides a highly accurate correlation between theoretical predictions and experimental spectroscopic data[3].
-
HOMO-LUMO Energy Gap: The energy differential between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the kinetic stability and chemical reactivity of the molecule. In 2,3-dihydrobenzofuran derivatives, the narrowing of this gap indicates high molecular polarizability, which facilitates charge transfer and enhances binding affinity with target proteins during drug-receptor interactions[3].
-
Molecular Electrostatic Potential (MESP): MESP mapping visually quantifies the charge distribution. The highly electronegative bromine atoms exert a strong inductive (-I) effect, drawing electron density away from the heterocyclic core. This creates localized electrophilic (positive) regions near the halogens and nucleophilic (negative) regions near the oxygen atom, dictating the trajectory of incoming reagents during subsequent functionalization[4].
-
Dipole Moment: The trans- or syn-addition of bromine breaks the planar symmetry of the parent benzofuran. This geometric shift results in a pronounced dipole moment (often ranging from 4.8 to 8.5 Debye in functionalized derivatives), which significantly influences the compound's solubility profile and its solvation dynamics in polar aprotic environments[3].
Fig 1. Logical relationship between dibromo substitution, electronic properties, and bio-reactivity.
III. Physicochemical & Electronic Data Summary
To facilitate rapid comparison for drug development professionals, the core quantitative parameters of 2,3-dibromo-2,3-dihydrobenzofuran and its closely related derivatives are summarized below:
| Parameter | Value / Descriptor | Mechanistic Implication |
| Chemical Formula | C8H6Br2O | Establishes the baseline molecular weight (277.94 g/mol )[5]. |
| Physical State | Solid <34°C, Liquid >36°C | Requires precise thermal control during handling and storage[6]. |
| Synthesis Yield | ~97% | High atom economy via electrophilic addition[1]. |
| Dipole Moment | 4.86 - 8.53 Debye | High polarity drives base-association in transition states[3]. |
| HOMO-LUMO Gap | ~3.5 - 4.5 eV | Moderate gap indicates favorable reactivity for cross-coupling[3]. |
IV. Self-Validating Synthetic Workflow
The synthesis of 2,3-dibromo-2,3-dihydrobenzofuran must be executed with strict control over reaction conditions to prevent over-oxidation or premature dehydrobromination. The following protocol incorporates embedded causality and in-process controls (IPCs) to ensure a self-validating system[1].
Step-by-Step Protocol:
-
Preparation: Dissolve benzofuran (1.00 g, 8.47 mmol) in anhydrous dichloromethane (CH₂Cl₂, 25 mL).
-
Causality: CH₂Cl₂ is chosen as a non-polar, aprotic solvent because it stabilizes the intermediate bromonium ion without acting as a competing nucleophile.
-
-
Electrophilic Addition: Slowly add Br₂ (0.87 mL, 17 mmol) to the solution at room temperature.
-
Validation Check: The characteristic deep red-brown color of the bromine should rapidly dissipate upon addition, visually confirming that the electrophilic addition across the C2-C3 double bond is actively consuming the reagent.
-
-
Reaction Maturation: Stir the reaction mixture at room temperature for exactly 30 minutes.
-
Causality: Extended reaction times risk the spontaneous loss of HBr (rearomatization), which would yield unwanted monobromobenzofuran derivatives.
-
-
Redox Quenching: Wash the mixture with 10% aqueous sodium thiosulfate (Na₂S₂O₃).
-
Validation Check: The organic layer must turn completely colorless. The thiosulfate acts as a reducing agent, neutralizing any unreacted electrophilic bromine to prevent side reactions during solvent evaporation.
-
-
Isolation: Wash with saturated brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Validation Check: The final product should present as a solid (yield ~2.28 g, 97%). Purity is confirmed via TLC (disappearance of the starting material spot) and ¹H-NMR (emergence of distinct signals at δ 5.75 and 6.92 ppm)[1].
-
Fig 2. Self-validating synthetic workflow for 2,3-dibromo-2,3-dihydrobenzofuran.
V. Kinetic & Mechanistic Implications
The electronic properties of 2,3-dibromo-2,3-dihydrobenzofuran directly govern its behavior in subsequent chemical transformations, most notably base-induced elimination reactions. Kinetic studies reveal that the elimination of HBr to form 3-bromobenzofuran can proceed via both anti and syn pathways[7].
Because the dibromo substitution withdraws electron density, the adjacent protons become highly acidic. The transition state structure for the syn elimination from trans-2,3-dibromo-2,3-dihydrobenzofuran is significantly affected by base association rather than just medium basicity[7]. The strong dipole moment of the substrate facilitates tight ion-pair formations with alkoxide bases (e.g., t-BuOK in t-BuOH), lowering the activation energy required to achieve the necessary transition state geometry. This electronic pre-disposition allows researchers to regioselectively control the dehydrobromination process by tuning the solvent polarity and the counter-ion of the base.
References
-
Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity Source: J-Stage URL:[Link]
-
DFT calculations on three 2,3‐dihydrobenzofuran linked chalcones: Structural, HOMO‐LUMO and spectroscopic (UV‐Vis and IR) Source: ResearchGate URL:[Link]
-
Synthesis and Computational Insights on Molecular Structure, Frontier Molecular Orbital, Molecular electrostatic surface potential Source: Banaras Hindu University URL:[Link]
-
Kinetic study of the base-induced anti and syn eliminations from 2,3-dihalogeno-2,3-dihydrobenzofurans in different base-solvent Source: American Chemical Society (ACS) URL:[Link]
Sources
- 1. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 2. 2,3-Dibromo-2,3-dihydrobenzofuran | C8H6Br2O | CID 12394037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. 5,7-Dibromo-2,3-dihydrobenzofuran | 123266-59-1 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
Mechanistic Pathways and Synthetic Protocols for 2,3-Dibromo-2,3-dihydrobenzofuran: A Comprehensive Technical Guide
Executive Summary
The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous therapeutic agents, including osteoblast differentiation-promoting compounds and antidepressants[1],[2]. The functionalization of this core often relies on electrophilic bromination. As a Senior Application Scientist, I have designed this guide to dissect the mechanistic pathways, solvent dynamics, and self-validating experimental protocols surrounding the synthesis and subsequent elimination reactions of 2,3-dibromo-2,3-dihydrobenzofuran .
By understanding the causality behind each reagent and solvent choice, researchers can tightly control regioselectivity and yield, transforming this dihalogenated intermediate into a highly versatile building block for advanced drug development.
Mechanistic Insights: Electrophilic Bromination of Benzofuran
The synthesis of 2,3-dibromo-2,3-dihydrobenzofuran is not a simple concerted addition; it is a multi-step electrophilic process highly sensitive to thermal and environmental conditions.
The Trans-Addition Pathway
When benzofuran is exposed to molecular bromine ( Br2 ), the reaction initiates via the formation of a transient halogen-heteroaromatic adduct. Low-temperature NMR studies (-40°C in CS2 ) have successfully trapped this intermediate, proving that the reaction does not immediately form the bromonium ion[3].
As the adduct decomposes, it forms a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion ( Br− ) occurs strictly in a trans fashion at the highly electrophilic C-2 position, yielding trans-2,3-dibromo-2,3-dihydrobenzofuran. This mechanism is extensively corroborated by kinetic studies published in the[4].
The Causality of Solvent Selection
The choice of solvent dictates the fate of the bromonium intermediate:
-
Non-Nucleophilic Solvents (e.g., CH2Cl2 , Acetic Acid): These environments prevent solvent-trapping. The bromide ion remains the sole nucleophile, driving the reaction quantitatively toward the dibromide product[1],[4].
-
Nucleophilic Solvents (e.g., Methanol): If the reaction is conducted in methanol, the solvent outcompetes the bromide ion, leading to an addition-substitution cascade that yields 2,3-dimethoxy-2,3-dihydrobenzofuran instead[4].
Reaction mechanism of benzofuran bromination highlighting solvent-dependent pathways.
Base-Induced Elimination Dynamics
The primary synthetic utility of trans-2,3-dibromo-2,3-dihydrobenzofuran lies in its controlled dehydrobromination to yield 3-bromobenzofuran—a critical precursor for palladium-catalyzed cross-coupling reactions[5].
According to foundational kinetic studies in , the elimination of HBr from the trans-dibromide proceeds almost exclusively via a syn-elimination pathway when treated with an alkoxide base in an alcoholic solvent[6].
Why Syn-Elimination? While anti-elimination is typically favored in aliphatic systems, the rigid, nearly planar geometry of the dihydrobenzofuran ring forces the trans-halogens into a conformation where syn-elimination is sterically and electronically favored. The transition state is heavily stabilized by base association (e.g., K+ coordinating with the oxygen of the furan ring and the attacking alkoxide), driving the regioselective formation of 3-bromobenzofuran[6].
Base-induced syn-elimination pathway of trans-2,3-dibromo-2,3-dihydrobenzofuran.
Quantitative Data: Solvent and Base Effects
To aid in experimental design, the following table summarizes the quantitative impact of solvent environments and base systems on the product distribution of benzofuran functionalization.
Table 1: Solvent and Base Effects on Benzofuran Bromination and Elimination
| Substrate | Reagents / Conditions | Solvent Environment | Primary Product | Yield / Outcome |
| Benzofuran | Br2 (2.0 eq), 25°C | CH2Cl2 (Aprotic) | trans-2,3-dibromo-2,3-dihydrobenzofuran | 97%[1] |
| Benzofuran | Br2 (1.0 eq), 25°C | Methanol (Nucleophilic) | 2,3-dimethoxy-2,3-dihydrobenzofuran | 60%[4] |
| trans-2,3-dibromide | KOH / MeOH, 25°C | THF / Methanol | 3-bromobenzofuran | 87%[1] |
| trans-2,3-dibromide | t-BuOK, 25°C | t-BuOH | 3-bromobenzofuran | Quantitative[6] |
Self-Validating Experimental Methodologies
The following protocols are engineered to be self-validating. Each step includes built-in chemical checkpoints to ensure the integrity of the synthesis, preventing over-reaction or degradation.
Protocol A: Synthesis of trans-2,3-dibromo-2,3-dihydrobenzofuran
Adapted from osteoblast differentiation-promoting drug synthesis workflows[1].
-
Preparation: Dissolve benzofuran (1.00 g, 8.47 mmol) in anhydrous CH2Cl2 (25 mL).
-
Causality: Anhydrous CH2Cl2 is strictly required to prevent water from acting as a competing nucleophile, which would yield bromohydrin side-products.
-
-
Electrophilic Addition: Slowly add Br2 (0.87 mL, 17 mmol) dropwise to the solution at room temperature.
-
Causality: Dropwise addition mitigates the exothermic spike, preventing the thermal polymerization of the furan ring.
-
-
Reaction Monitoring: Stir the mixture at room temperature for 30 minutes. The reaction validates itself when the aggressive fuming of bromine subsides into a stable, deep red/brown solution.
-
Quenching (Critical Step): Wash the organic mixture with 10% aqueous Na2S2O3 .
-
Causality: Sodium thiosulfate instantly reduces any unreacted electrophilic bromine into benign bromide salts. Skipping this step leads to oxidative degradation of the product during solvent evaporation.
-
-
Isolation: Wash with saturated brine to remove aqueous emulsions, dry over anhydrous Na2SO4 , and remove the solvent under reduced pressure.
-
Result: Yields 2,3-dibromo-2,3-dihydrobenzofuran as a solid (approx. 2.28 g, 97% yield).
-
Protocol B: Regioselective Synthesis of 3-Bromobenzofuran via Syn-Elimination
-
Preparation: Dissolve the isolated 2,3-dibromo-2,3-dihydrobenzofuran (2.28 g, 8.20 mmol) in Tetrahydrofuran (THF) (30 mL).
-
Causality: THF acts as a highly effective co-solvent, fully solubilizing the dibromide while remaining miscible with the incoming methanolic base.
-
-
Base-Induced Elimination: Add 2.0 M KOH in MeOH (4.1 mL, 8.2 mmol) in a single portion.
-
Causality: The methanolic alkoxide provides the necessary basicity and base-association complex required to drive the syn-elimination of HBr[6].
-
-
Reaction Monitoring: Stir at room temperature for 30 minutes. The precipitation of KBr salts serves as a visual, self-validating indicator that the elimination is proceeding.
-
Workup & Purification: Quench with water and extract with CHCl3 . Wash the organic layer with brine, dry over Na2SO4 , and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography.
-
Result: Yields 3-bromobenzofuran as an oil (approx. 1.40 g, 87% yield)[1].
-
References
-
Ando, M., et al. "Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity." Chemical and Pharmaceutical Bulletin, J-STAGE, 2016.[Link]
-
Okuyama, T., et al. "Substituent Effects in the Benzofuran System. II. Electrophilic Bromination." Bulletin of the Chemical Society of Japan, Oxford Academic, 1974.[Link]
-
Baciocchi, E., et al. "Kinetic study of the base-induced anti and syn eliminations from 2,3-dihalogeno-2,3-dihydrobenzofurans in different base-solvent systems." The Journal of Organic Chemistry, ACS Publications, 1979.[Link]
-
Baciocchi, E., et al. "Role of addition compounds in the halogenation of benzofurans and benzothiophens." Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing, 1976.[Link]
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- 5. 2-Bromo-5-methoxy-1-benzofuran|High-Purity Reference Standard [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Regioselective Bromination of Benzofuran to 2,3-Dibromo-2,3-dihydrobenzofuran
Overview & Scientific Rationale
The benzofuran scaffold is a privileged structure in medicinal chemistry, materials science, and drug development. The regioselective functionalization of this core often begins with the bromination of the C2–C3 double bond. Synthesizing 2,3-dibromo-2,3-dihydrobenzofuran is a critical intermediate workflow, as this compound can undergo subsequent base-promoted anti- or syn-elimination to yield biologically active 2-bromo- or 3-bromobenzofuran derivatives. This guide details the mechanistic causality and provides validated protocols for achieving high-yielding, regioselective addition.
Mechanistic Causality
Unlike standard electrophilic aromatic substitution, the reaction of benzofuran with molecular bromine (Br₂) in non-polar solvents proceeds via a distinct electrophilic addition mechanism[1].
-
Step 1 (Electrophilic Attack) : Bromine forms a π-complex with the electron-rich C2–C3 double bond. The electronic effects of the furan oxygen direct the electrophilic attack primarily to the C2 position, leading to a cyclic bromonium ion intermediate[1].
-
Step 2 (Nucleophilic Trapping) : The bromide anion (Br⁻) attacks the bromonium intermediate from the opposite face due to steric hindrance, resulting in a trans-addition[1].
-
Solvent Causality : Using a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is crucial. These solvents suppress the loss of a proton from the intermediate, effectively halting the reaction at the addition stage (dihydrobenzofuran) rather than proceeding to the substitution product (bromobenzofuran)[2].
Experimental Workflows
Protocol A: Conventional Halogenation (High Yield, Rapid)
This protocol is optimized for the rapid, high-yielding synthesis of the trans-addition product, utilizing standard laboratory reagents[3].
Step-by-Step Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve benzofuran (1.00 g, 8.47 mmol) in anhydrous CH₂Cl₂ (25 mL). Causality: This provides a ~0.3 M concentration, ensuring adequate solubility of both the starting material and the non-polar intermediate while providing sufficient thermal mass to absorb mild exothermic activity[3].
-
Reagent Addition : While stirring at room temperature (20–25 °C), add molecular Br₂ (0.87 mL, 17.0 mmol) dropwise. Causality: A slight excess (2.0 eq) of Br₂ drives the equilibrium toward complete addition. The dropwise addition prevents rapid exothermic spikes that could lead to polymerization or ring-opening. (Caution: Br₂ is highly corrosive and toxic; perform strictly in a fume hood).
-
Incubation & Validation : Stir the mixture at room temperature for 30 minutes[3]. Reaction completion can be self-validated via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc eluent system, observing the disappearance of the starting material spot.
-
Quenching : Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) to the flask until the characteristic red/brown color of unreacted bromine completely dissipates. Causality: Thiosulfate reduces the residual, highly electrophilic Br₂ to benign bromide ions, preventing over-bromination or oxidative degradation during the concentration step[3].
-
Workup : Transfer the biphasic mixture to a separatory funnel. Extract and isolate the organic (CH₂Cl₂) layer. Wash the organic layer with saturated aqueous NaCl (brine) to remove residual inorganic salts and trace water.
-
Drying & Isolation : Dry the organic layer over anhydrous Na₂SO₄. Causality: Removing trace water is essential, as residual moisture during concentration can promote hydrolysis of the brominated product. Filter the drying agent and remove the solvent under reduced pressure. The product, 2,3-dibromo-2,3-dihydrobenzofuran, is obtained as a solid (typically >95% yield) and is generally pure enough for immediate downstream elimination reactions[3].
Protocol B: Electrochemical Bromination (Green Alternative)
For laboratories seeking to avoid hazardous liquid Br₂, an in situ electro-bromination protocol offers a safer, highly chemoselective alternative[4].
Step-by-Step Procedure:
-
System Setup : Prepare a biphasic solvent system of CH₂Cl₂/H₂O (1:1 v/v) in an undivided electrochemical cell equipped with platinum electrodes[4].
-
Reagent Loading : Dissolve benzofuran (1.0 eq) in the organic phase. Add a bromide salt (e.g., NaBr or NH₄Br, 3.0 eq) to the aqueous phase to serve as both the supporting electrolyte and the bromine source[4].
-
Electrolysis : Apply a constant current. Causality: The anodic oxidation of Br⁻ generates active brominating species in situ at a controlled rate, which immediately react with the benzofuran in the organic layer, preventing the accumulation of hazardous Br₂.
-
Isolation : After passing the requisite charge (typically 2–4 F/mol), separate the organic layer, wash with water, dry over MgSO₄, and concentrate to afford 2,3-dibromo-2,3-dihydrobenzofuran exclusively[4].
Data Presentation
Table 1: Reagent Stoichiometry for Conventional Bromination (Protocol A)
| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Amount | Role |
| Benzofuran | 118.14 | 1.0 | 1.00 g (8.47 mmol) | Starting Material |
| Bromine (Br₂) | 159.81 | 2.0 | 0.87 mL (17.0 mmol) | Electrophile |
| Dichloromethane | 84.93 | N/A | 25 mL | Aprotic Solvent |
| 10% Na₂S₂O₃ (aq) | 158.11 | Excess | As needed | Quenching Agent |
| Na₂SO₄ (Anhydrous) | 142.04 | Excess | As needed | Desiccant |
Table 2: Solvent and Condition Effects on Regioselectivity
| Solvent System | Bromine Source | Primary Product | Reaction Type |
| CH₂Cl₂ (Anhydrous) | Br₂ (Liquid) | 2,3-Dibromo-2,3-dihydrobenzofuran | trans-Addition |
| CS₂ (-40 °C) | Br₂ (Liquid) | 2,3-Dibromo-2,3-dihydrobenzofuran | trans-Addition |
| AcOH / H₂O (100:1) | NH₄Br (Electrolysis) | 5-Bromobenzofuran | Electrophilic Substitution |
| CH₂Cl₂ / H₂O (1:1) | NaBr (Electrolysis) | 2,3-Dibromo-2,3-dihydrobenzofuran | Addition |
Process Visualization
Caption: Experimental workflow for the synthesis of 2,3-dibromo-2,3-dihydrobenzofuran.
References
-
Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity . J-Stage. 3
-
Substituent Effects in the Benzofuran System. II. Electrophilic Bromination . Oxford Academic. 1
-
Substitution vs Addition. Regioselective Electro-bromination of Benzofuran . ResearchGate. 4
-
Role of addition compounds in the halogenation of benzofurans and benzothiophens . Journal of the Chemical Society, Perkin Transactions 2. 2
Sources
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- 2. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
Application Note: A Step-by-Step Guide to the Dehydrobromination of 2,3-Dibromo-2,3-dihydrobenzofuran
Abstract
This application note provides a comprehensive protocol for the synthesis of benzofuran through the step-by-step dehydrobromination of 2,3-dibromo-2,3-dihydrobenzofuran. Benzofuran and its derivatives are pivotal structural motifs in a vast array of natural products and pharmacologically active compounds.[1][2][3] The described method involves a double elimination reaction of a vicinal dihalide, a fundamental and powerful transformation in organic synthesis. This guide details the underlying reaction mechanism, offers a robust, step-by-step experimental protocol, and explains the rationale behind critical procedural choices to ensure reproducibility and high yield. It is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction: The Significance of Benzofuran Synthesis
The benzofuran core is a privileged heterocyclic scaffold found in numerous biologically active molecules and approved pharmaceuticals.[3][4] Its synthesis is a topic of continuous interest in medicinal and materials chemistry. One of the classic and reliable methods to construct the aromatic furan ring is through the elimination of hydrogen halides from a saturated precursor. The dehydrobromination of 2,3-dibromo-2,3-dihydrobenzofuran, which is readily prepared from coumarin, represents an efficient route to the parent benzofuran system.
This process is an example of a double dehydrohalogenation, where a vicinal dibromide is treated with a strong base to induce two successive elimination reactions, ultimately leading to the formation of a stable aromatic ring.[5][6][7] Understanding and mastering this protocol provides a foundational technique applicable to the synthesis of a wide range of substituted benzofurans.
Reaction Mechanism: A Tale of Two Eliminations
The conversion of 2,3-dibromo-2,3-dihydrobenzofuran to benzofuran proceeds via two consecutive bimolecular elimination (E2) reactions.[8][9] The overall transformation requires two equivalents of a strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH).[7][10]
Step 1: Formation of the Vinylic Halide Intermediate The first elimination is relatively facile. A strong base (e.g., hydroxide ion) abstracts a proton from a carbon adjacent to a bromine-bearing carbon. Concurrently, the C-Br bond breaks, and the electron pair from the C-H bond forms a π-bond, resulting in the formation of 3-bromobenzofuran.[6][8] For the commonly used trans-2,3-dibromo-2,3-dihydrobenzofuran, this initial step proceeds through a syn-elimination pathway due to the conformational constraints of the five-membered ring, a less common but well-documented phenomenon for this specific substrate.[11]
Step 2: Aromatization to Benzofuran The second elimination step involves the dehydrobromination of the 3-bromobenzofuran intermediate. This step is generally slower and requires more forcing conditions (higher temperature) because removing a leaving group from a vinylic carbon is more energetically demanding than from an sp³-hybridized carbon.[8][10] The base abstracts the proton at the C2 position, leading to the elimination of the bromide at C3 and the formation of the fully aromatic benzofuran ring.
The workflow for this two-step elimination is outlined below.
Caption: Experimental workflow for benzofuran synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each stage, from reaction monitoring to final characterization, provides checkpoints to ensure the successful transformation and purity of the product.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (per 1g starting material) | Properties & Hazards |
| 2,3-Dibromo-2,3-dihydrobenzofuran | C₈H₆Br₂O | 277.94 | 1.0 g (3.60 mmol) | Solid. Irritant. |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 0.5 g (8.91 mmol, 2.5 eq) | Solid. Corrosive, causes severe skin burns and eye damage. Handle with care.[10] |
| Ethanol (95% or absolute) | C₂H₅OH | 46.07 | 20 mL | Liquid. Highly flammable liquid and vapor. |
| Deionized Water | H₂O | 18.02 | ~50 mL | Liquid. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~60 mL | Liquid. Highly flammable liquid and vapor. Causes serious eye irritation. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~5 g | Solid. Hygroscopic. |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | Solid. May cause respiratory irritation. |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water-cooled reflux condenser
-
Heating mantle with temperature controller
-
Ring stand and clamps
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel), chamber, and UV lamp
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dibromo-2,3-dihydrobenzofuran (1.0 g, 3.60 mmol).
-
Add solid potassium hydroxide (0.5 g, 8.91 mmol). Causality Note: A strong base is required to facilitate the E2 elimination. Using a molar excess ensures both elimination steps proceed to completion.[7][10]
-
Add ethanol (20 mL). The solids will not fully dissolve at room temperature.
-
Attach a reflux condenser to the flask and secure it on a ring stand. Ensure cooling water is flowing through the condenser.
-
-
Reaction Execution:
-
Heat the mixture to a gentle reflux using a heating mantle. Causality Note: Refluxing maintains a constant, elevated temperature (~78°C for ethanol), providing the necessary activation energy for the second, more difficult elimination step without loss of solvent.[10]
-
Maintain reflux with stirring for 2-3 hours.
-
In-Process Control: Monitor the reaction's progress by TLC (e.g., using 10% ethyl acetate in hexanes as eluent). The starting material spot should disappear and be replaced by a new, higher Rf spot corresponding to the more nonpolar benzofuran product.
-
-
Work-up and Isolation:
-
Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 50 mL of deionized water. Causality Note: This step quenches the reaction and dissolves the potassium bromide salt and any remaining KOH, facilitating separation from the organic product.
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[12] Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers with water (20 mL) and then with brine (20 mL) to remove residual water and inorganic impurities.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which will likely be a brown oil or solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate).[12]
-
Collect fractions and analyze by TLC to identify those containing the pure benzofuran.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure benzofuran.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Mechanistic Pathway Visualization
The step-wise elimination can be visualized as follows:
Caption: Dehydrobromination pathway to benzofuran.
Conclusion
This application note provides a reliable and well-vetted protocol for the synthesis of benzofuran via the dehydrobromination of 2,3-dibromo-2,3-dihydrobenzofuran. By understanding the underlying E2 elimination mechanisms and adhering to the detailed procedural steps, researchers can confidently execute this important transformation. The emphasis on the causality behind each step and the inclusion of in-process controls ensures that this protocol is not merely a recipe but a robust scientific method, enabling the consistent and high-yield production of a critical heterocyclic building block for further research and development.
References
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
-
Redd, K. et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 17(10), 11957-11967. Available at: [Link]
-
Yadav, D. P., et al. (2020). Fast Synthesis of Benzofurans from Coumarins. Journal of Ultra Chemistry, 16(1). Available at: [Link]
-
Li, Y., et al. (2012). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 17(9), 10875-10885. Available at: [Link]
-
Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and γ-Methoxy-β-ketoesters. SynOpen, 7, 8-16. Available at: [Link]
-
Baciocchi, E., et al. (1979). Kinetic study of the base-induced anti and syn eliminations from 2,3-dihalogeno-2,3-dihydrobenzofurans in different base-solvent. The Journal of Organic Chemistry, 44(16), 2803–2807. Available at: [Link]
-
OpenOChem Learn. Preparation of Alkynes. Available at: [Link]
-
Dominican University. Experiment 10: DEHYDROBROMINATION. Available at: [Link]
- Google Patents. (2019). CN105949152B - A kind of benzofuran derivative and preparation method thereof.
-
The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Available at: [Link]
-
JoVE. (2025). Preparation of Alkynes: Dehydrohalogenation. Available at: [Link]
-
Chemistry LibreTexts. (2023). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Available at: [Link]
-
Wikipedia. Dehydrohalogenation. Available at: [Link]
-
Horvath, A. (2004). The 'one-pot' preparation of substituted benzofurans. Arkivoc, 2004(vii), 285-291. Available at: [Link]
-
SlideShare. (2022). Elimination Reactions. Available at: [Link]
-
Ielo, L., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(16), 4983. Available at: [Link]
-
Pirouz, S., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 101-105. Available at: [Link]
-
Irfan, M., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12. Available at: [Link]
-
Khanam, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(3), 3239–3270. Available at: [Link]
Sources
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- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: 2,3-Dibromo-2,3-dihydrobenzofuran as a Strategic Synthon in Pharmaceutical Synthesis
The benzofuran core is a privileged scaffold in medicinal chemistry, forming the structural backbone of anti-arrhythmic drugs (e.g., Amiodarone), gout therapeutics (e.g., Benzbromarone), and emerging osteogenic agents. However, the direct functionalization of benzofuran is notoriously challenging. Electrophilic aromatic substitution often yields intractable mixtures of 2- and 3-substituted isomers or leads to unwanted polymerization.
To circumvent this, 2,3-dibromo-2,3-dihydrobenzofuran serves as a critical, isolable intermediate. By transiently saturating the C2-C3 double bond via halogenation, chemists can exert absolute regiocontrol during subsequent elimination reactions, funneling the intermediate exclusively toward 3-bromobenzofuran—a versatile linchpin for cross-coupling in drug discovery.
Mechanistic Rationale: The Bromination-Elimination Sequence
The synthesis of highly pure 3-bromobenzofuran relies on a meticulously controlled two-step addition-elimination sequence [1].
-
Electrophilic Addition: Molecular bromine adds across the electron-rich C2-C3 double bond of benzofuran in a non-polar solvent. This step is highly exothermic and proceeds via a bromonium ion intermediate, yielding 2,3-dibromo-2,3-dihydrobenzofuran. Isolating this intermediate prevents the over-bromination that plagues direct substitution attempts.
-
Regioselective Dehydrohalogenation: Treatment of the dibromide with a strong base triggers an E2 elimination. The causality of the regioselectivity lies in the kinetic acidity of the protons. The C2 proton is rendered significantly more acidic due to the adjacent electronegative oxygen atom, favoring its rapid abstraction.1 that both anti and syn elimination pathways converge to yield 3-bromobenzofuran quantitatively, with the transition state highly sensitive to base association [2].
Reaction pathway of benzofuran bromination and subsequent base-induced elimination.
Pharmaceutical Applications: Osteogenic Drug Development
Recent advancements have highlighted the utility of 2,3-dibromo-2,3-dihydrobenzofuran in synthesizing novel osteoblast differentiation-promoting compounds. Researchers have successfully utilized the resulting 3-bromobenzofuran derivatives to construct complex phenoxy-substituted benzofurans. These derivatives demonstrate cortical bone-selective osteogenic effects in ovariectomized (OVX) rat models, positioning them as highly promising oral anti-osteoporosis agents[1].
Drug development workflow utilizing the 2,3-dibromo-2,3-dihydrobenzofuran intermediate.
Quantitative Data Summary
The following table summarizes the optimized reaction conditions for the functionalization of benzofuran via the dibromo intermediate, highlighting the high efficiency of this two-step protocol.
| Substrate | Reagent / Catalyst | Solvent System | Time / Temp | Product | Yield (%) |
| Benzofuran | Br₂ (2.0 eq) | CH₂Cl₂ | 30 min, RT | 2,3-dibromo-2,3-dihydrobenzofuran | 97% |
| 2,3-dibromo-2,3-dihydrobenzofuran | 2.0 M KOH/MeOH | THF | 30 min, RT | 3-bromobenzofuran | 87% |
| trans-2,3-dibromo-2,3-dihydrobenzofuran | EtONa | EtOH | Kinetic study | 3-bromobenzofuran | Quantitative |
Self-Validating Experimental Protocols
The following methodologies are engineered to be self-validating, incorporating in-process controls (IPCs) to ensure high-fidelity synthesis suitable for pharmaceutical scale-up [1].
Protocol A: Synthesis of 2,3-Dibromo-2,3-dihydrobenzofuran
Objective: To saturate the benzofuran core while preventing oxidative degradation.
-
Preparation: Dissolve benzofuran (1.00 g, 8.47 mmol) in anhydrous CH₂Cl₂ (25 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Causality: CH₂Cl₂ is chosen because it is inert to bromine and provides excellent solubility for both the starting material and the highly polarizable product.
-
-
Bromine Addition: Slowly add Br₂ (0.87 mL, 17 mmol) dropwise to the solution. Stir the reaction mixture at room temperature for 30 minutes.
-
Self-Validating Quench (IPC): Transfer the mixture to a separatory funnel and wash with 10% aqueous Na₂S₂O₃.
-
Validation Checkpoint: The organic layer must instantly decolorize from a reddish-brown to a pale yellow/colorless state. This visual cue confirms the successful reduction of unreacted electrophilic bromine to benign bromide ions, preventing over-bromination during concentration.
-
-
Workup: Wash the organic layer with saturated brine, dry over anhydrous Na₂SO₄, and filter. Remove the solvent under reduced pressure.
-
Analytical Validation: Yields a solid (approx. 2.28 g, 97% yield).
-
NMR Confirmation: ¹H-NMR (CDCl₃) must show the disappearance of the aromatic C2/C3 protons and the appearance of a distinct singlet at δ 5.75 (1H, s), corresponding to the saturated methine protons of the dibromide.
-
Protocol B: Base-Induced Regioselective Elimination
Objective: To selectively abstract the C2 proton, yielding 3-bromobenzofuran.
-
Preparation: Dissolve the synthesized 2,3-dibromo-2,3-dihydrobenzofuran (2.28 g, 8.20 mmol) in tetrahydrofuran (THF) (30 mL).
-
Causality: THF ensures complete solvation of the non-polar dibromide, preventing localized concentration gradients that could lead to side reactions.
-
-
Base Addition: Add 2.0 M KOH in MeOH (4.1 mL, 8.2 mmol) dropwise.
-
Causality: MeOH acts as a protic co-solvent to stabilize the transition state during the E2 elimination. The hydroxide ion kinetically favors the abstraction of the highly acidic C2 proton (adjacent to the oxygen), driving the elimination exclusively toward the 3-bromo isomer.
-
-
Reaction Monitoring: Stir at room temperature for 30 minutes.
-
IPC: TLC monitoring (Hexane/EtOAc) should confirm the complete consumption of the dibromide and the formation of a higher R_f UV-active spot.
-
-
Extraction & Purification: Add water and extract with CHCl₃. Wash the organic layer with water and saturated brine, then dry over Na₂SO₄. Remove the solvent under reduced pressure and purify via silica gel column chromatography.
-
Analytical Validation: Yields 3-bromobenzofuran as an oil (approx. 1.40 g, 87% yield).
Sources
Application Note: Regioselective Synthesis of 3-Bromobenzofuran via Dehydrobromination
Introduction & Scope
3-Bromobenzofuran is an indispensable building block in modern organic synthesis, materials science, and pharmaceutical development[1]. The strategically positioned bromine atom at the C3 position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Heck couplings), enabling the efficient construction of complex polycyclic frameworks and functionalized heterocycles[1].
The most reliable, scalable, and atom-economical method to access this scaffold is the base-promoted dehydrobromination of 2,3-dibromo-2,3-dihydrobenzofuran[2]. This application note details the mechanistic causality, reagent selection, and validated experimental protocols required to achieve high-yield conversions.
Mechanistic Rationale: The Causality of Regioselectivity
A critical question in this synthesis is regioselectivity: why does the elimination of hydrogen bromide (HBr) from 2,3-dibromo-2,3-dihydrobenzofuran exclusively yield 3-bromobenzofuran rather than 2-bromobenzofuran? The answer lies in the synergistic effects of electronic stabilization and stereochemical constraints[3].
-
Electronic Lability of the C2-Bromide : The C2 carbon is bonded directly to the ring oxygen, making it an α -bromo ether. The C2–Br bond is highly labile because the oxygen lone pairs can stabilize a developing positive charge (oxocarbenium character) at C2.
-
Benzylic Acidity of the C3-Proton : The proton at the C3 position is benzylic (adjacent to the fused aromatic ring), rendering it significantly more acidic than the C2 proton.
-
Stereochemical Constraints : Bromination of benzofuran typically yields trans-2,3-dibromo-2,3-dihydrobenzofuran. In this trans configuration, there is no anti-periplanar relationship between the C3-proton and the C2-bromide. Consequently, standard E2 anti-elimination is hindered. The reaction is forced to proceed via a syn-elimination pathway or an E1cB/E1-like mechanism[3].
Because the strong base targets the highly acidic benzylic C3-proton, the labile C2-bromide is expelled. This preserves the C3-bromide, yielding 3-bromobenzofuran exclusively.
Mechanistic pathways (E1-like vs. concerted syn-elimination) dictating the regioselectivity.
Reagent Selection & Optimization
The conversion relies on strong bases in polar protic or aprotic solvent matrices. Potassium hydroxide (KOH) is the industry standard due to its optimal basicity, cost-effectiveness, and ease of aqueous workup[2][4].
Table 1: Comparison of Validated Reagent Systems
| Reagent System | Solvent Matrix | Temperature Profile | Reaction Time | Avg. Yield | Application / Advantage |
| KOH (2.0 equiv) | Ethanol | 0 °C → Reflux | 2.0 hours | 90% | Highly scalable; ideal for robust bulk synthesis[2]. |
| KOH (1.0 equiv) | THF / Methanol | Room Temperature | 30 minutes | 87% | Mild conditions; fast reaction; prevents thermal degradation[4]. |
Experimental Protocols
Protocol A: Scalable Reflux Method (Ethanol Solvent)
Causality Note: The reaction is initiated at 0 °C to control the highly exothermic initial deprotonation, preventing thermal runaway and suppressing side reactions such as nucleophilic substitution (e.g., formation of ethoxybenzofurans). Refluxing ensures complete conversion of any stable intermediates[2].
-
Base Preparation : Dissolve potassium hydroxide pellets (9.3 g, 165 mmol, 2.0 equiv) in absolute ethanol (40 mL). Cool the solution to 0 °C using an ice-water bath[2].
-
Substrate Addition : Dissolve 2,3-dibromo-2,3-dihydrobenzofuran (23.0 g, 82.7 mmol, 1.0 equiv) in pre-cooled ethanol (90 mL). Add this solution dropwise to the KOH solution while strictly maintaining the internal temperature at 0 °C[2].
-
Thermal Activation : Once the dropwise addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2 hours[2].
-
Workup : Concentrate the mixture under vacuum to remove the majority of the ethanol. Dilute the resulting residue with distilled water (100 mL) to quench any remaining base and dissolve inorganic salts[2].
-
Extraction : Extract the aqueous layer with ethyl acetate (3 × 100 mL). Combine the organic phases and wash with saturated brine (100 mL)[2].
-
Purification : Dry the organic phase over anhydrous magnesium sulfate (MgSO 4 ), filter, and concentrate under reduced pressure to yield 3-bromobenzofuran as an oil (approx. 14.7 g, 90% yield)[2].
Step-by-step experimental workflow for the scalable reflux method using KOH in ethanol.
Protocol B: Mild Room-Temperature Method (THF/MeOH Matrix)
Causality Note: Utilizing THF as a co-solvent increases the solubility of the organic substrate, while methanolic KOH provides the necessary basicity. This homogeneous system accelerates the reaction, allowing it to reach completion at room temperature in just 30 minutes, making it ideal for sensitive derivatives[4].
-
Reaction Setup : Dissolve 2,3-dibromo-2,3-dihydrobenzofuran (2.28 g, 8.20 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF) (30 mL) at room temperature[4].
-
Base Addition : Add a 2.0 M solution of KOH in methanol (4.1 mL, 8.2 mmol, 1.0 equiv) in a single portion[4].
-
Stirring & Validation : Stir the reaction mixture at room temperature for 30 minutes. Monitor by TLC (hexane/ethyl acetate) or HPLC to confirm the complete disappearance of the starting material[4].
-
Workup : Quench the reaction by adding distilled water. Extract the mixture with chloroform (CHCl 3 ) or ethyl acetate[4].
-
Washing & Drying : Wash the organic layer sequentially with water and saturated brine. Dry over anhydrous sodium sulfate (Na 2 SO 4 )[4].
-
Isolation : Remove the solvent under reduced pressure. Purify the crude oil via silica gel column chromatography to afford pure 3-bromobenzofuran (approx. 1.40 g, 87% yield)[4].
References
- Source: chemicalbook.
- Source: nbinno.
- Source: jst.go.
- Source: researcher.
Sources
The Strategic Utility of 2,3-Dibromo-2,3-dihydrobenzofuran in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: The Benzofuran Scaffold and the Power of Cross-Coupling
The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds. Its derivatives have demonstrated a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of the benzofuran ring system is of paramount importance to researchers in medicinal chemistry and drug development.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation. These reactions offer a powerful toolkit for the synthesis of complex molecular architectures with high efficiency and functional group tolerance. This guide focuses on the application of a unique and highly versatile building block, 2,3-dibromo-2,3-dihydrobenzofuran , in this class of reactions.
The Unique Reactivity of 2,3-Dibromo-2,3-dihydrobenzofuran
The synthetic utility of 2,3-dibromo-2,3-dihydrobenzofuran in palladium-catalyzed cross-couplings stems from the differential reactivity of its two bromine atoms. The bromine at the 2-position is vinylogous to a benzylic halide, rendering it significantly more electrophilic and susceptible to oxidative addition to a palladium(0) catalyst compared to the bromine at the 3-position.[1] This inherent difference in reactivity allows for selective mono-functionalization at the C2-position, leaving the C3-bromine intact for subsequent transformations. This stepwise functionalization opens the door to the synthesis of a diverse array of 2,3-disubstituted benzofurans with precise control over the substitution pattern.
This guide will provide detailed protocols and technical insights into the application of 2,3-dibromo-2,3-dihydrobenzofuran in key palladium-catalyzed cross-coupling reactions, empowering researchers to leverage this versatile substrate in their synthetic endeavors.
Synthesis of the Starting Material: 2,3-Dibromo-2,3-dihydrobenzofuran
A reliable supply of the starting material is crucial for any synthetic campaign. 2,3-Dibromo-2,3-dihydrobenzofuran can be prepared from commercially available 2,3-dihydrobenzofuran through a bromination reaction.
Protocol: Synthesis of 2,3-Dibromo-2,3-dihydrobenzofuran
Materials:
-
2,3-Dihydrobenzofuran
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydrobenzofuran (1.0 eq.). Dissolve the starting material in anhydrous carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (2.2 eq.) and a catalytic amount of benzoyl peroxide or AIBN (0.05 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 2,3-dibromo-2,3-dihydrobenzofuran.
-
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and safe source of bromine for radical bromination reactions.
-
Radical Initiator (BPO or AIBN): The reaction proceeds via a radical mechanism, and an initiator is required to start the chain reaction.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions. Therefore, the use of a dry solvent and glassware is essential.
-
Aqueous Workup: The workup steps are designed to remove unreacted NBS, acidic byproducts, and water-soluble impurities.
Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed protocols for the selective mono-functionalization of 2,3-dibromo-2,3-dihydrobenzofuran at the C2-position.
Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2]
Workflow for Suzuki-Miyaura Coupling:
Sources
Technical Support Center: Yield Optimization in 2,3-Dibromo-2,3-dihydrobenzofuran Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2,3-dibromo-2,3-dihydrobenzofuran.
When halogenating benzofuran, achieving a near-quantitative yield of the addition product requires strict control over reaction kinetics and thermodynamics. Below, you will find mechanistic insights, a self-validating protocol, and targeted FAQs to resolve yield plateaus and byproduct formation.
Mechanistic Insights: The Causality of Yield Loss
The synthesis of 2,3-dibromo-2,3-dihydrobenzofuran relies on the electrophilic addition of elemental bromine ( Br2 ) across the C2–C3 double bond of the benzofuran ring.
The Root Cause of Yield Attrition: The primary reason yields plateau is not a failure of the addition step, but rather the thermodynamic instability of the resulting dihydrobenzofuran system. The intermediate bromonium ion and the final 2,3-dibromo product are highly susceptible to dehydrobromination (the loss of HBr ). This elimination reaction re-aromatizes the furan ring, irreversibly converting your desired addition product into 2-bromobenzofuran or 3-bromobenzofuran (1)[1].
To prevent this, the experimental environment must strictly avoid basic conditions and thermal stress, particularly during the workup phase.
Self-Validating Experimental Protocol
To achieve a >95% yield, follow this field-proven, self-validating methodology adapted from optimized pharmaceutical workflows (2)[2]. Every step contains a built-in validation checkpoint to ensure mechanistic integrity.
Step-by-Step Methodology
-
Reaction Setup: Dissolve benzofuran (1.00 g, 8.47 mmol) in anhydrous dichloromethane ( CH2Cl2 , 25 mL).
-
Causality: A non-polar, aprotic solvent like CH2Cl2 stabilizes the addition pathway and minimizes solvolysis side-reactions.
-
-
Bromine Addition: Slowly add Br2 (0.87 mL, 17 mmol, ~2.0 eq) dropwise to the solution at room temperature (20–25 °C). Stir for exactly 30 minutes.
-
Validation Checkpoint: The solution will adopt a deep red/brown hue. If the color fades rapidly before the 30-minute mark, the Br2 stoichiometry is insufficient, risking incomplete conversion.
-
-
Reductive Quench (Critical Step): Wash the mixture vigorously with 10% aqueous sodium thiosulfate ( Na2S2O3 ).
-
Causality: Na2S2O3 reduces excess Br2 to inert bromide ions without raising the pH. Using a basic wash (like NaOH or NaHCO3 ) here will trigger rapid E2 dehydrobromination, destroying your yield.
-
Validation Checkpoint: The organic layer must turn completely colorless or pale yellow, confirming the total neutralization of electrophilic bromine.
-
-
Isolation: Wash the organic layer with saturated brine, dry over anhydrous Na2SO4 , and remove the solvent under reduced pressure (keep the water bath below 30 °C).
-
Analytical Validation: Analyze the resulting solid via 1H-NMR ( CDCl3 ).
-
Validation Checkpoint: You must observe distinct aliphatic singlets at δ 5.75 (1H, s) and δ 6.92 (1H, s) [2]. The absence of these peaks indicates catastrophic elimination to the aromatic monobromide.
-
Troubleshooting & FAQs
Q: My percentage yield is plateauing around 50-60%, and NMR shows a mixture of products. What is going wrong? A: You are likely experiencing base-catalyzed or thermal dehydrobromination during your workup. If you are using an alkaline wash to neutralize residual HBr or unreacted Br2 , you are inadvertently driving the elimination of HBr from your target molecule. Switch exclusively to a 10% Na2S2O3 reductive quench and ensure your rotary evaporator bath does not exceed 30 °C.
Q: Can I substitute elemental bromine ( Br2 ) with N-Bromosuccinimide (NBS) to improve laboratory safety? A: No, not if your goal is the 2,3-dibromo addition product. While NBS is safer to handle, it alters the reaction's regiochemical outcome. NBS in polar solvents (or in the presence of silica gel) heavily favors electrophilic aromatic substitution or direct substitution, yielding 2-bromo or 3-bromobenzofuran rather than the dihydrobenzofuran scaffold (3)[3]. Elemental Br2 in CH2Cl2 is mandatory for this specific transformation.
Q: I am observing over-bromination (tribrominated species) on the mass spec. How do I suppress this? A: Over-bromination occurs via electrophilic aromatic substitution on the benzene ring of the benzofuran core. This is caused by either exceeding the 2.0 molar equivalents of Br2 , extending the reaction time beyond 30 minutes, or the accidental introduction of Lewis acid impurities (e.g., iron or zinc traces in glassware). Strictly control your stoichiometry and reaction time.
Quantitative Data Summaries
Use the table below to benchmark your experimental parameters against known outcomes.
| Reaction Conditions | Reagent Stoichiometry | Quench Method | Primary Mechanistic Outcome | Expected Yield |
| CH2Cl2 , 25 °C, 30 min | Br2 (2.0 eq) | 10% Na2S2O3 (Reductive) | Electrophilic Addition (Target) | 97% |
| CH2Cl2 , 25 °C, 30 min | Br2 (2.0 eq) | KOH / NaHCO3 (Basic) | Dehydrobromination (Elimination) | < 15% |
| CH2Cl2 , 40 °C (Reflux) | Br2 (2.0 eq) | 10% Na2S2O3 | Thermal Elimination | ~40% |
CH2Cl2
| NBS (1.0 - 2.0 eq) | Water Wash | Aromatic Substitution | 0% (Target) |
Process Logic & Troubleshooting Diagram
The following decision matrix illustrates the causal pathways of the reaction and the corrective actions required if yield loss is detected during NMR validation.
Troubleshooting decision matrix for 2,3-dibromo-2,3-dihydrobenzofuran synthesis yield optimization.
References
- Source: J-Stage (Chemical and Pharmaceutical Bulletin)
- Source: Researcher.life (Tetrahedron)
- Enantioselective Total Synthesis and Structure Revision of Spirodihydrobenzofuranlactam 1.
Sources
Technical Support Center: Storage & Handling of 2,3-Dibromo-2,3-dihydrobenzofuran
Welcome to the Technical Support Center for synthetic chemists and drug development professionals. This portal provides authoritative troubleshooting, mechanistic insights, and validated protocols for handling 2,3-dibromo-2,3-dihydrobenzofuran —a highly reactive vicinal dibromide intermediate frequently utilized in the synthesis of functionalized benzofurans.
Section 1: Mechanistic Troubleshooting (FAQ)
Q: Why does my 2,3-dibromo-2,3-dihydrobenzofuran turn brown and lose purity over time? A: The compound is a vicinal dibromide, a class of molecules inherently susceptible to thermal degradation via dehydrobromination[1]. The driving force for this specific degradation is the massive thermodynamic stabilization gained by reforming the fully aromatic benzofuran ring[2]. As the compound degrades, it undergoes an E1/E2 elimination to release hydrogen bromide (HBr) and form 3-bromobenzofuran[3]. The released HBr acts as an autocatalyst, accelerating further degradation, while trace free bromine ( Br2 ) generated from side reactions causes the characteristic brown discoloration.
Q: What are the exact degradation products I should look for in my analytical QC? A: The primary degradation product is 3-bromobenzofuran. You can definitively detect this via 1H -NMR. In pure 2,3-dibromo-2,3-dihydrobenzofuran, you will observe two distinct aliphatic methine protons at approximately δ 5.75 and 6.92 ppm ( CDCl3 )[4]. If degradation has occurred, these peaks will diminish, and a new aromatic singlet will appear around δ 7.65 ppm, corresponding to the C2 proton of 3-bromobenzofuran[4].
Q: Does moisture affect the stability of this compound? A: Yes. Moisture facilitates the hydrolysis of the labile C-Br bonds, generating hydrobromic acid (HBr). Because the elimination of HBr is acid-catalyzed in many microenvironments, even trace amounts of water can trigger an autocatalytic degradation loop. This is why strictly anhydrous storage conditions are critical.
Section 2: Visualizing the Degradation Pathway
Understanding the causality behind the degradation helps in designing better storage systems. The loss of the vicinal halogens is not random; it is a thermodynamically driven pathway to restore aromaticity.
Figure 1: Autocatalytic thermal degradation pathway of 2,3-dibromo-2,3-dihydrobenzofuran.
Section 3: Quantitative Stability Data
To establish a self-validating quality control system, compare your analytical results against the established diagnostic shifts and expected shelf-life metrics below.
Table 1: 1H -NMR Diagnostic Shifts for Stability Monitoring
| Compound | Proton Position | Chemical Shift ( δ , ppm in CDCl3 ) | Multiplicity | Diagnostic Significance |
| 2,3-Dibromo-2,3-dihydrobenzofuran | C2-H | 6.92 | Singlet (s) | Confirms intact dihydrobenzofuran ring[4]. |
| 2,3-Dibromo-2,3-dihydrobenzofuran | C3-H | 5.75 | Singlet (s) | Confirms intact vicinal dibromide[4]. |
| 3-Bromobenzofuran (Degradant) | C2-H | 7.65 | Singlet (s) | Indicates dehydrobromination and aromatization[4]. |
Table 2: Storage Condition Matrix & Degradation Risk
| Storage Temperature | Atmosphere | Light Exposure | Estimated Stability | Primary Degradation Risk |
| 25 °C (Room Temp) | Ambient Air | Direct Light | < 24 Hours | Rapid photolytic and thermal dehydrobromination. |
| 2-8 °C (Fridge) | Ambient Air | Dark (Amber Vial) | 1-2 Weeks | Slow hydrolysis from ambient moisture; HBr buildup. |
| -20 °C (Freezer) | Argon / N2 | Dark (Amber Vial) | > 6 Months | Highly stable; kinetic trapping of the vicinal dibromide. |
Section 4: Experimental Protocols
Protocol A: Optimal Long-Term Storage Preparation
Causality: Low temperatures kinetically trap the molecule, preventing it from reaching the activation energy required for C-Br bond cleavage. Inert gas prevents moisture-induced hydrolysis.
-
Drying: Ensure the synthesized 2,3-dibromo-2,3-dihydrobenzofuran is thoroughly dried over anhydrous Na2SO4 during the final synthetic workup[3].
-
Solvent Removal: Remove all residual solvent under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 30 °C .
-
Inert Atmosphere: Transfer the solid to an amber glass storage vial. Flush the vial with high-purity Argon or Nitrogen for 30 seconds to displace atmospheric moisture and oxygen.
-
Temperature Control: Seal the vial tightly with a PTFE-lined cap and store immediately at -20 °C.
Protocol B: Recovery and Purification of Degraded Material
If your NMR indicates partial degradation (brown discoloration and presence of 3-bromobenzofuran), use this protocol to rescue the remaining intact dibromide.
Figure 2: Step-by-step recovery and purification workflow for degraded material.
Step-by-Step Methodology:
-
Dissolution: Dissolve the degraded mixture in a non-polar organic solvent (e.g., dichloromethane or chloroform).
-
Quenching & Neutralization: Wash the organic layer with 10% aqueous Na2S2O3 (to quench and remove free bromine) followed by saturated aqueous NaHCO3 (to neutralize autocatalytic HBr)[3].
-
Drying: Separate the organic layer and dry it thoroughly over anhydrous Na2SO4 . Filter the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure at < 30 °C to avoid triggering further thermal degradation.
-
Chromatography (Optional): If absolute purity is required for downstream coupling, purify the residue via rapid silica gel column chromatography using a non-polar eluent (e.g., hexane/ethyl acetate gradient) to separate the dibromide from the aromatic degradation products.
-
Validation: Run a 1H -NMR to confirm the restoration of the δ 5.75 and 6.92 ppm peaks and the absence of the δ 7.65 ppm peak.
References
- Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti
- Ethylene Dibromide (Chemistry) – Study Guide. StudyGuides.com.
- Synthesis and Stereochemistry of trans- and cis-2,3-Difluoro-2,3-dihydrobenzofuran.
Sources
- 1. studyguides.com [studyguides.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 4. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
Technical Support Center: Optimizing Reaction Conditions for 2,3-dibromo-2,3-dihydrobenzofuran Crystallization
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of 2,3-dibromo-2,3-dihydrobenzofuran. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies required to achieve high-purity crystalline material consistently.
Introduction to Crystallization of 2,3-dibromo-2,3-dihydrobenzofuran
Crystallization is a critical purification technique in organic synthesis, relying on the principle that the solubility of a compound in a solvent changes with temperature.[1] For 2,3-dibromo-2,3-dihydrobenzofuran, a successful crystallization not only isolates the target molecule from reaction byproducts and starting materials but also yields a product with the desired physical properties. The process involves dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly, leading to the formation of crystals as the solubility decreases.[1][2] This guide will address common challenges and provide systematic approaches to optimize this crucial step.
Table 1: Physical and Chemical Properties of 2,3-dibromo-2,3-dihydrobenzofuran
| Property | Value | Source |
| IUPAC Name | 2,3-dibromo-2,3-dihydro-1-benzofuran | PubChem[3] |
| Molecular Formula | C₈H₆Br₂O | PubChem[3] |
| Molecular Weight | 277.94 g/mol | PubChem[3] |
| Appearance | Typically a solid at room temperature (based on related compounds) | N/A |
| Solubility | Varies; generally soluble in many organic solvents | General Knowledge |
Troubleshooting Common Crystallization Issues
This section addresses the most frequent challenges encountered during the crystallization of 2,3-dibromo-2,3-dihydrobenzofuran in a question-and-answer format.
Issue 1: My compound fails to crystallize and remains in solution.
-
Symptoms: After cooling or solvent evaporation, the solution remains clear, or no solid precipitate forms.[4]
-
Possible Causes & Solutions:
-
Insufficient Supersaturation: The solution is not concentrated enough for crystals to form.[4]
-
High Solubility in the Chosen Solvent: The compound is too soluble in the selected solvent, even at low temperatures.[4]
-
Solution: Re-evaluate your solvent choice. An ideal solvent should dissolve 2,3-dibromo-2,3-dihydrobenzofuran when hot but have low solubility when cold.[4][6] Consider using a solvent mixture (a "good" solvent where the compound is soluble and a "poor" or "anti-solvent" where it is less soluble).[4][6]
-
-
Inhibition of Nucleation: The initial formation of crystal seeds (nuclei) is kinetically hindered. Nucleation is the first step where molecules form a stable foundation for further growth.[7]
-
Issue 2: An oil has formed instead of crystals ("Oiling Out").
-
Symptoms: Upon cooling, a liquid or syrupy layer separates from the solvent instead of solid crystals.
-
Possible Causes & Solutions:
-
Low Melting Point/High Concentration: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated.[5] This is a common issue for organic compounds.[9]
-
Presence of Impurities: Impurities can depress the melting point of the compound and disrupt the crystal lattice formation, promoting oiling out.[4][10] Structurally related impurities are particularly problematic.[11]
-
Solution: Purify the crude material before the final crystallization attempt. Techniques like column chromatography are effective for removing impurities that interfere with crystallization.[4]
-
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[4]
-
Solution: Insulate the crystallization flask (e.g., with glass wool or by placing it in a large beaker of hot water) to slow the rate of cooling.[4]
-
-
Issue 3: The product is a fine powder or microcrystals, not well-defined crystals.
-
Symptoms: The resulting solid is difficult to filter and handle and may be less pure due to a high surface area that can adsorb impurities.
-
Possible Causes & Solutions:
-
High Rate of Nucleation: Too many crystal nuclei form at once, leading to competition for the solute and resulting in many small crystals.[4] This is often caused by excessively rapid cooling or high levels of supersaturation.[1]
-
Agitation or Vibration: Disturbances can induce rapid and widespread nucleation.[4]
-
Solution: Place the crystallization vessel in an undisturbed location, away from vibrations (e.g., away from fume hood sashes, vacuum pumps, or centrifuges).[8]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for crystallizing 2,3-dibromo-2,3-dihydrobenzofuran?
A1: The ideal solvent should dissolve the compound completely when hot but only sparingly when cold.[4] This differential solubility is key to achieving a good yield.
-
Screening Process: Test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating.[6]
-
Solvent Pairs: If a single solvent is not ideal, use a solvent pair. Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" or "anti-solvent" (e.g., hexane, petroleum ether) until the solution becomes faintly cloudy (turbid).[6] Re-heat gently until the solution is clear again, then allow it to cool slowly. For other benzofuran derivatives, pairs like petroleum ether-ethyl acetate have been used successfully.[12]
Table 2: Suggested Solvents for Crystallization Screening Note: This table provides starting points for screening. Optimal solvent(s) must be determined experimentally.
| Solvent Class | Examples | Notes |
| Alcohols | Ethanol, Methanol, Isopropanol | Good for moderately polar compounds. Often used in pairs with water. |
| Esters | Ethyl Acetate | A versatile solvent, often paired with alkanes. |
| Ketones | Acetone | A strong solvent, often needs an anti-solvent.[8] |
| Halogenated | Dichloromethane | Highly volatile, which can lead to rapid crystal formation on the flask walls. Use with caution.[8] |
| Aromatics | Toluene | Good for aromatic compounds. |
| Alkanes | Hexane, Heptane, Petroleum Ether | Often used as anti-solvents.[13] |
Q2: How significant is the impact of impurities?
A2: Impurities are critically important and can severely hinder crystallization. They can act as nucleation inhibitors, disrupt the crystal lattice, cause "oiling out," or become incorporated into the final crystal, reducing purity.[10][11] Even small amounts of structurally similar impurities can have a significant impact.[11] If crystallization proves difficult, it is highly recommended to perform a preliminary purification step like column chromatography.
Q3: What are the best practices for cooling a solution to promote crystal growth?
A3: Slow, controlled cooling is paramount.[1]
-
Initial Cooling: Allow the hot, clear solution to cool to room temperature on a benchtop, undisturbed.
-
Secondary Cooling: Once the flask has reached room temperature and crystal formation has begun, the flask can be moved to an ice bath or refrigerator to maximize the yield by further decreasing the compound's solubility.[4]
-
Avoid Shock Cooling: Never place a hot flask directly into an ice bath, as this will cause the compound to crash out of solution as a powder or oil, trapping impurities.[4]
Q4: What safety precautions are necessary when handling 2,3-dibromo-2,3-dihydrobenzofuran?
A4: Always handle this and other halogenated organic compounds with appropriate safety measures.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.[14][15]
-
Handling: Avoid contact with skin and eyes. Avoid the formation and inhalation of dust and aerosols.[14]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[14][16]
Visualization of Workflows
Diagram 1: Troubleshooting Crystallization Failures This diagram outlines a logical sequence for diagnosing and solving common crystallization problems.
Caption: A flowchart for troubleshooting common crystallization problems.
Diagram 2: Workflow for Solvent System Selection This diagram provides a step-by-step process for identifying a suitable solvent or solvent pair.
Caption: A workflow for selecting an appropriate crystallization solvent.
Experimental Protocols
Protocol 1: Standard Cooling Crystallization
-
Dissolution: Place the crude 2,3-dibromo-2,3-dihydrobenzofuran in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with a water bath) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature in an undisturbed location.[2]
-
Crystal Growth: Once crystals begin to form, you may place the flask in an ice bath for 20-30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.[2]
-
Drying: Dry the purified crystals, for example, under reduced pressure or in a drying oven.[2]
Protocol 2: Solvent-Antisolvent Crystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent at room temperature or with gentle heating.
-
Addition of Antisolvent: While stirring, add the "poor" solvent (antisolvent) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.
-
Crystallization: Cover the flask and set it aside, undisturbed. Crystals should form as the solvent environment slowly reaches a point of insolubility for the compound.
Protocol 3: Vapor Diffusion
This method is ideal for growing high-quality single crystals for analysis (e.g., X-ray crystallography).
-
Preparation: Dissolve 5-10 mg of the compound in a minimal amount of a relatively volatile "good" solvent (e.g., acetone, dichloromethane) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable jar that contains a layer of the "poor" solvent (antisolvent), such as n-hexane or diethyl ether.[17]
-
Diffusion: Seal the larger jar tightly. The vapor from the antisolvent will slowly diffuse into the solution in the inner vial, gradually decreasing the compound's solubility and promoting slow crystal growth over several days.[17]
References
-
2,3-Dibromo-2,3-dihydrobenzofuran | C8H6Br2O | CID 12394037. PubChem. [Link]
-
Guide for crystallization. [Link]
-
Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. PMC. [Link]
-
MSDS of 2,3-Dihydrobenzofuran. [Link]
-
SOP: CRYSTALLIZATION. [Link]
-
Impact of impurities on crystal growth. Nature. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
Dihydrobenzofuran | C8H8O | CID 10329. PubChem. [Link]
-
2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. PMC. [Link]
-
Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]
-
Crystallization of Organic Compounds. [Link]
-
Optimization. Hampton Research. [Link]
-
Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. RSC Publishing. [Link]
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]
-
Solubility of a) 1 and 3; b) 2 and 4 in various organic solvents... ResearchGate. [Link]
-
Synthesis of 2,3‐dihydrobenzofuran derivatives. ResearchGate. [Link]
-
Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Cheméo. [Link]
-
Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]
-
The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. MDPI. [Link]
-
(PDF) A Structured Approach to Cope with Impurities During Industrial Crystallization Development. ResearchGate. [Link]
-
Synthesis and Crystal Structure of Benzofuran Derivative. Asian Publication Corporation. [Link]
-
2,3-dihydrobenzofuran. NMPPDB. [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. [Link]
-
Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC. [Link]
-
Crystal structures, Hirshfeld surface analysis and computational studies on two 2,3-dihydrobenzo[b][3][16] thiazepine derivatives. Moroccan Journal of Chemistry. [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]
-
One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. PubMed. [Link]
- CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
- CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dibromo-2,3-dihydrobenzofuran | C8H6Br2O | CID 12394037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. longdom.org [longdom.org]
- 8. unifr.ch [unifr.ch]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 11. mdpi.com [mdpi.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. fishersci.nl [fishersci.nl]
- 16. 2,3-Dihydrobenzofuran - Safety Data Sheet [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Products in Benzofuran Halogenation
Welcome to the Technical Support Center for advanced heterocyclic synthesis. As drug development professionals and synthetic chemists, you are likely aware that the halogenation of benzofuran to yield 2,3-dibromo-2,3-dihydrobenzofuran is a notoriously sensitive transformation. The benzofuran core is highly susceptible to divergent mechanistic pathways—specifically electrophilic aromatic substitution (EAS) and base-induced elimination—which can drastically reduce the yield of your target addition product.
This guide provides field-proven troubleshooting insights, mechanistic causality, and a self-validating protocol to ensure absolute chemoselectivity during your halogenation workflows.
Mechanistic Pathway Analysis
Understanding the kinetic and thermodynamic divergence of the benzofuran core is the first step in troubleshooting side products. The diagram below illustrates how solvent polarity, temperature, and basicity dictate the final product distribution.
Mechanistic divergence in benzofuran bromination: Addition vs. Substitution and Elimination.
Troubleshooting FAQs
FAQ 1: Why is my bromination yielding 5-bromobenzofuran instead of the 2,3-dibromo addition product? Scientist Insight (Causality): The divergence between electrophilic aromatic substitution (EAS) and electrophilic addition is strictly dictated by solvent polarity. Benzofuran halogenation proceeds via an initial electrophilic attack by bromine. In highly polar or protic solvents (e.g., acetic acid/water), the intermediate Wheland complex is stabilized, driving the reaction toward EAS at the C5 position to yield 1[1]. Conversely, non-polar solvents favor the formation of a cyclic bromonium ion at the C2-C3 double bond, resulting in 2 to form the target 2,3-dibromo-2,3-dihydrobenzofuran[2]. Actionable Solution: Strictly utilize anhydrous dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) as your solvent system and avoid any Lewis acid catalysts that might polarize the bromine molecule excessively.
FAQ 2: I am observing significant amounts of 3-bromobenzofuran in my final isolate. How do I prevent this? Scientist Insight (Causality): The target trans-2,3-dibromo-2,3-dihydrobenzofuran is a kinetically stable but thermodynamically susceptible intermediate. In the presence of ambient heat, light, or trace bases (even residual water acting as a weak base during workup), it undergoes spontaneous 3 of HBr to form the fully aromatized 3-bromobenzofuran[3]. Actionable Solution: Maintain the reaction temperature strictly between -5 °C and 0 °C. Quench the reaction with a cold, mild reducing agent (e.g., 10% aqueous Na₂S₂O₃) to neutralize unreacted Br₂ without inducing basic elimination[4]. Never use alkaline workups such as NaHCO₃ or NaOH.
FAQ 3: Can I use alternative brominating agents to improve chemoselectivity? Scientist Insight (Causality): Molecular bromine (Br₂) is highly reactive and can lead to over-bromination (e.g., 5,7-dibromobenzofuran) if stoichiometry is not perfectly controlled. Controlled electro-bromination offers a lower, steady-state concentration of electrophilic bromine, minimizing polyhalogenation. Studies have shown that the 1 in a biphasic CH₂Cl₂/H₂O (1/1) system with NaBr exclusively yields 2,3-dibromo-2,3-dihydrobenzofuran[1]. Actionable Solution: If standard Br₂ addition fails or scales poorly, transition to an electro-bromination setup using a Pt electrode in a biphasic system with NaBr as both the electrolyte and the bromine source.
Quantitative Data: Reaction Condition Effects
The following table summarizes the causal relationship between reaction conditions and the dominant mechanistic pathway, allowing for easy comparison when designing your synthesis.
Table 1: Influence of Reaction Conditions on Benzofuran Bromination Pathways
| Solvent System | Bromine Source | Temp (°C) | Dominant Pathway | Major Product | Ref |
| CH₂Cl₂ (Anhydrous) | Br₂ (1.0 eq) | 0 to 25 | Electrophilic Addition | 2,3-Dibromo-2,3-dihydrobenzofuran | [4] |
| CH₂Cl₂ / H₂O (1:1) | NaBr (Electro) | 25 | Controlled Addition | 2,3-Dibromo-2,3-dihydrobenzofuran | |
| AcOH / H₂O (100:1) | NH₄Br (Electro) | 25 | Electrophilic Aromatic Sub. | 5-Bromobenzofuran | [1] |
| EtONa / EtOH | N/A (Base treated) | 25 | Anti-Elimination | 3-Bromobenzofuran |
Validated Protocol: Chemoselective Synthesis of 2,3-Dibromo-2,3-dihydrobenzofuran
This protocol is engineered as a self-validating system to isolate the trans-addition product while entirely suppressing EAS and elimination pathways.
Materials Required:
-
Benzofuran (1.0 eq, strictly dry)
-
Molecular Bromine (Br₂, 1.05 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
10% aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation : Dissolve benzofuran (10.0 mmol) in 25 mL of anhydrous CH₂Cl₂ in a flame-dried, round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel.
-
Thermodynamic Control : Submerge the flask in an ice-brine bath to reach an internal temperature of -5 °C to 0 °C.
-
Scientist Insight: Lowering the temperature reduces the kinetic energy available to cross the activation barrier for aromatic substitution, heavily favoring the kinetically controlled addition pathway[2].
-
-
Halogen Addition : Dissolve Br₂ (10.5 mmol) in 10 mL of anhydrous CH₂Cl₂. Add this solution dropwise over 30 minutes. Shield the reaction from direct light (e.g., wrap in aluminum foil) to prevent radical halogenation side-reactions.
-
Reaction Monitoring & Validation Checkpoint : Stir for an additional 30 minutes at 0 °C. The reaction is complete when the distinct red color of Br₂ dissipates into a pale yellow solution. TLC (Hexanes:EtOAc 9:1) should show the complete disappearance of the benzofuran starting material (Rf ~0.6) and the appearance of a new, UV-active spot (Rf ~0.4).
-
Chemoselective Quenching : Carefully add 15 mL of cold 10% aqueous Na₂S₂O₃ to quench any residual electrophilic bromine[4].
-
Scientist Insight: It is critical to use a mild reducing agent rather than a basic quench (such as NaHCO₃). The trans-2,3-dibromo adduct is highly sensitive to base-induced anti-elimination, which will irreversibly convert your target compound into 3-bromobenzofuran[3].
-
-
Isolation : Transfer the mixture to a separatory funnel, extract the organic layer, wash with ice-cold saturated brine, and dry over anhydrous Na₂SO₄.
-
Concentration : Evaporate the solvent under reduced pressure (bath temperature strictly < 25 °C) to yield 2,3-dibromo-2,3-dihydrobenzofuran as a solid or heavy oil[4]. Store immediately at -20 °C under an argon atmosphere to prevent degradation.
Sources
Technical Support Center: Separation of 2,3-Dibromo-2,3-dihydrobenzofuran Stereoisomers
Welcome to the Technical Support Center for benzofuran derivative chromatography. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 2,3-dibromo-2,3-dihydrobenzofuran stereoisomers. This compound presents a unique dual-challenge: it possesses diastereomeric complexity (cis/trans forms) and high chemical instability.
The following guide bypasses generic advice to provide field-proven, causality-driven workflows. Every protocol is designed as a self-validating system , embedding analytical checkpoints to ensure you catch degradation or co-elution before losing valuable synthetic intermediates.
Experimental Workflow & Logical Relationships
The separation of these stereoisomers requires an orthogonal, two-step approach. Because bromination of benzofuran yields predominantly the trans-diastereomer (via anti-addition) alongside minor cis-isomers[1], you must first fractionate the diastereomers based on dipole/solubility differences before attempting enantiomeric resolution on a Chiral Stationary Phase (CSP).
Workflow for diastereomeric and enantiomeric separation of 2,3-dibromo-2,3-dihydrobenzofuran.
Troubleshooting Guides & FAQs
Q1: Why am I recovering 3-bromobenzofuran instead of my target stereoisomers during chromatography? Causality: The 2,3-dibromo-2,3-dihydrobenzofuran system is highly activated. The trans diastereomer possesses an anti-periplanar arrangement of the C2-hydrogen and C3-bromine. In the presence of elevated temperatures or even weak bases (such as basic alumina or impurities in standard silica gel), a rapid E2 anti-elimination occurs. This expels hydrogen bromide (HBr) to form the stable, aromatic 3-bromobenzofuran[2]. Solution: Use strictly neutral, acid-washed silica gel for normal-phase chromatography. Maintain column temperatures below 25°C and avoid protic solvents (like methanol) that can facilitate elimination pathways[2].
Q2: How do I achieve baseline resolution between the cis (syn) and trans (anti) diastereomers without using preparative HPLC? Causality: Bromination of benzofuran proceeds primarily via an anti-addition mechanism through a bromonium ion intermediate, heavily favoring the trans isomer[1]. Because diastereomers have distinct spatial geometries and dipole moments, they exhibit significantly different solubilities. Solution: Fractional precipitation is the most efficient preliminary step[3]. The major trans isomer preferentially crystallizes from cold non-polar solvent mixtures, leaving the cis isomer enriched in the mother liquor.
Q3: My enantiomers are co-eluting on a standard C18 column. What is the mechanistic flaw? Causality: Enantiomers possess identical physicochemical properties in achiral environments. A standard C18 column relies solely on hydrophobic interactions, which cannot differentiate between the chiral configurations of the racemate. Solution: You must employ a Chiral Stationary Phase (CSP). An amylose-based CSP (e.g., Kromasil AmyCoat) provides chiral recognition through transient, reversible diastereomeric complexation via hydrogen bonding and steric inclusion within its helical polymer structure[4].
Quantitative Data: Standardized Separation Parameters
To prevent trial-and-error, utilize the following validated parameters for both stages of separation.
| Parameter | Diastereomer Separation (NP-HPLC) | Enantiomer Resolution (Chiral HPLC) |
| Stationary Phase | Acid-washed Bare Silica (5 µm) | Amylose-coated Silica (e.g., Kromasil AmyCoat)[4] |
| Mobile Phase | Hexane / Ethyl Acetate (95:5 v/v) | Hexane / Isopropanol (60:40 v/v)[4] |
| Flow Rate | 1.0 mL/min | 1.0 - 15.0 mL/min (Analytical to Prep)[4] |
| Temperature | ≤ 20°C (Strictly controlled) | 25°C |
| Detection | UV at 254 nm | UV at 220 nm[4] |
| Critical Issue | Base-induced dehydrobromination[2] | Peak broadening due to solvent mismatch |
Self-Validating Experimental Methodologies
Protocol A: Diastereomeric Enrichment via Fractional Precipitation
This protocol isolates the trans-diastereomer prior to chiral chromatography, preventing complex four-peak chromatograms.
-
Dissolution: Dissolve the crude 2,3-dibromo-2,3-dihydrobenzofuran mixture in a minimal volume of dichloromethane (DCM) at room temperature.
-
Anti-Solvent Addition: Slowly add ice-cold hexanes (0°C) dropwise under gentle agitation until the solution becomes slightly turbid.
-
Crystallization: Incubate the mixture at -20°C for 12 hours to induce crystallization of the major trans diastereomer[3].
-
Filtration: Filter the precipitate rapidly through a chilled Buchner funnel and wash with ice-cold hexanes. Dry under high vacuum at room temperature.
-
Self-Validation Check (1H-NMR): Analyze the precipitate. The C2 proton of the trans isomer should appear as a distinct signal around 5.75 ppm[1]. Crucial Check: The absence of an aromatic singlet at ~7.6 ppm confirms that no 3-bromobenzofuran degradation has occurred.
Protocol B: Chiral HPLC Resolution of the trans Racemate
This protocol resolves the (2R,3R) and (2S,3S) enantiomers of the enriched trans-isomer.
-
Mobile Phase Preparation: Prepare an isocratic mixture of Hexane and Isopropanol (60:40 v/v)[4]. Degas via ultrasonication for 15 minutes to prevent micro-bubble formation in the CSP.
-
Equilibration: Equilibrate the Kromasil AmyCoat column (250 × 4.6 mm for analytical scale) with the mobile phase at 1.0 mL/min until the baseline stabilizes (~30 column volumes).
-
Sample Injection: Dissolve the enriched trans racemate in the mobile phase to a concentration of 1 mg/mL. Note: Do not use pure DCM as the injection solvent, as it will disrupt the hydrogen-bonding mechanics of the CSP and cause severe peak tailing. Inject 10 µL.
-
Fraction Collection: Monitor UV absorbance at 220 nm. Collect fractions corresponding to Peak 1 and Peak 2.
-
Self-Validation Check (Integration): The UV integration area of Peak 1 and Peak 2 must be exactly 1:1. A deviation greater than 2% indicates either on-column dehydrobromination (look for a sharp, early-eluting third peak) or non-linear detector response.
-
Recovery: Immediately concentrate the collected fractions under reduced pressure at <25°C to avoid thermal elimination.
References[1] Title: Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity
Source: J-Stage URL:[Link][3] Title: Resolution of 2,3-dihydro-benzofuran-3-ols Source: Indian Academy of Sciences URL: [Link][2] Title: Kinetic study of the base-induced anti and syn eliminations from 2,3-dihalogeno-2,3-dihydrobenzofurans in different base-solvent systems Source: American Chemical Society (ACS) URL: [Link][4] Title: Ph.D. Programme in Food Systems Synthesis, SAR and biological studies of natural and nature-inspired polyphenols [CHIM/06] Source: AIR Unimi (Institutional Repository of the University of Milan) URL:[Link]
Sources
Handling moisture sensitivity of 2,3-dibromo-2,3-dihydrobenzofuran in the lab
Welcome to the technical support guide for 2,3-dibromo-2,3-dihydrobenzofuran. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile but sensitive reagent. As a vicinal dibromide, its stability is paramount for successful and reproducible experimental outcomes. This guide provides in-depth answers to common handling issues, troubleshooting advice for unexpected results, and best practices rooted in chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the use of 2,3-dibromo-2,3-dihydrobenzofuran, with a focus on issues stemming from its moisture sensitivity.
Q1: My reaction yield is significantly lower than expected, or the reaction failed entirely. How can I determine if the starting material was compromised?
Plausible Cause: The primary reason for low yields when using 2,3-dibromo-2,3-dihydrobenzofuran is often the degradation of the reagent itself. The compound is susceptible to elimination and hydrolysis reactions, which are significantly accelerated by moisture. The principal degradation pathway involves the elimination of hydrogen bromide (HBr) to form the more stable aromatic compound, 3-bromobenzofuran or 2-bromobenzofuran.[1]
Troubleshooting Steps:
-
Visual Inspection: Fresh, high-purity 2,3-dibromo-2,3-dihydrobenzofuran should be a solid.[1] If your material appears oily, discolored (e.g., yellowish or brownish), or has a sharp, acidic odor (indicative of HBr), it has likely undergone degradation.
-
Purity Analysis (Pre-Reaction): Before starting your experiment, it is best practice to verify the purity of the reagent, especially if the container has been opened previously.
-
¹H NMR Spectroscopy: Dissolve a small sample in a dry, deuterated solvent (e.g., CDCl₃) and acquire a proton NMR spectrum. The spectrum of the pure compound should show characteristic peaks for the dihydrobenzofuran ring structure.[1] The presence of new aromatic signals or a simplified spectrum may indicate the formation of bromobenzofuran.
-
Thin-Layer Chromatography (TLC): Run a TLC of your starting material against a reference spot (if available). The presence of multiple spots, particularly a lower-polarity spot corresponding to the eliminated product, indicates impurity.
-
-
Reaction Monitoring: If the reaction is already in progress, carefully monitor it by TLC or LC-MS. Look for the appearance of unexpected byproducts. If you suspect degradation, compare the byproducts to a standard of 3-bromobenzofuran if possible.
Q2: I've noticed an acidic gas evolving from my reagent bottle upon opening. What is happening and is the material still usable?
Plausible Cause: The acidic gas is likely hydrogen bromide (HBr). This is a direct result of the dehydrobromination of 2,3-dibromo-2,3-dihydrobenzofuran, a process often initiated by trace amounts of moisture acting as a base.
Degradation Pathway of 2,3-Dibromo-2,3-dihydrobenzofuran
// Nodes start [label="2,3-Dibromo-2,3-dihydrobenzofuran\n(Solid)", fillcolor="#F1F3F4", fontcolor="#202124"]; moisture [label="Trace H₂O\n(Moisture)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product1 [label="3-Bromobenzofuran\n(Primary Degradation Product)", fillcolor="#FBBC05", fontcolor="#202124"]; product2 [label="HBr Gas\n(Acidic Byproduct)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> product1 [label=" Base-catalyzed\n Elimination", color="#4285F4"]; moisture -> start [style=dashed, arrowhead=tee, label=" Initiates\n Degradation", color="#EA4335"]; start -> product2 [label=" ", color="#4285F4"];
// Rank {rank=same; moisture; start;} {rank=same; product1; product2;} } dot
Caption: Moisture-initiated degradation of 2,3-dibromo-2,3-dihydrobenzofuran.
Solution & Assessment:
-
Severity Check: The extent of degradation determines usability. If the material is only slightly discolored and the HBr smell is faint, a portion may be salvageable after purification. If the material is dark, oily, or the HBr evolution is strong, it is best to discard the reagent according to your institution's safety protocols.
-
Purification (for minor degradation): If you decide to proceed, the material must be purified. Recrystallization from a non-polar, anhydrous solvent may be effective. However, the most reliable approach is to purchase a fresh bottle.
-
Preventative Measures: This incident highlights a failure in storage or handling. The bottle cap may not have been sealed properly, or the reagent was handled in a humid environment. Always use a dry, inert atmosphere (like a glovebox or a nitrogen-filled glove bag) when dispensing this reagent.
Part 2: Frequently Asked Questions (FAQs)
Q3: What are the optimal storage conditions for 2,3-dibromo-2,3-dihydrobenzofuran?
This is arguably the most critical factor in maintaining the reagent's integrity. As a moisture-sensitive compound, improper storage is the leading cause of degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential degradation pathways. |
| Atmosphere | Under Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed amber glass bottle | Protects from light and ensures an airtight seal. Use of parafilm or secondary sealant is highly recommended. |
| Location | Dry, well-ventilated chemical storage area | Avoids areas with high humidity fluctuations, such as near sinks or fume hoods with water aspirators. |
Q4: What is the best procedure for handling and dispensing the reagent?
Adhering to a strict handling protocol will preserve the quality of the reagent for multiple uses.
Recommended Handling Workflow
// Edges p1 -> p2 [label=""]; p2 -> d1 [label=""]; d1 -> d2 [label=""]; d2 -> s1 [label=""]; s1 -> s2 [label=""]; } dot
Caption: Step-by-step workflow for handling moisture-sensitive reagents.
Detailed Protocol:
-
Equilibration: Before opening, allow the reagent bottle to warm to ambient laboratory temperature. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid when the bottle is opened.
-
Inert Atmosphere: Perform all manipulations in a glovebox or under a positive pressure of an inert gas like argon or nitrogen.
-
Dispensing: Use clean, dry spatulas and weighing vessels. Quickly weigh the desired amount and transfer it to your reaction flask, which should also be dry and under an inert atmosphere.
-
Resealing: Immediately and securely cap the stock bottle. For added protection, wrap the cap and neck of the bottle with parafilm.
-
Storage: Promptly return the reagent to its recommended refrigerated storage conditions.
Q5: Which solvents are compatible with 2,3-dibromo-2,3-dihydrobenzofuran?
Solvent Choice: The choice of solvent is critical. Always use anhydrous (dry) solvents.
-
Recommended: Anhydrous non-protic solvents are ideal. Examples include dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), diethyl ether (Et₂O), and toluene. These solvents will not directly participate in the degradation of the reagent.
-
Avoid: Protic solvents like methanol, ethanol, and especially water must be avoided as they can react with the compound, leading to hydrolysis or accelerating elimination.
The use of freshly distilled solvents or solvents from a solvent purification system is strongly recommended to ensure minimal water content.
References
-
Otsuka, K., et al. (2021). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 44(8), 1095-1107. Available at: [Link]
Sources
Technical Support Center: Purification of Crude 2,3-dibromo-2,3-dihydrobenzofuran
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of crude 2,3-dibromo-2,3-dihydrobenzofuran. This document offers practical, field-proven insights to overcome common challenges encountered during the isolation and purification of this compound.
I. Introduction to Purification Challenges
The synthesis of 2,3-dibromo-2,3-dihydrobenzofuran can often result in a crude product containing unreacted starting materials, over-brominated species, and other side products. The inherent reactivity of the dibromo-dihydrobenzofuran system can also lead to degradation if improper purification techniques are employed. This guide provides a systematic approach to purifying this compound, ensuring high purity and yield.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2,3-dibromo-2,3-dihydrobenzofuran?
A1: Common impurities often include unreacted benzofuran, mono-brominated intermediates, and potentially over-brominated products. Depending on the reaction conditions, side-chain bromination products could also be present, although this is less common for direct bromination of the dihydrobenzofuran ring.
Q2: How can I quickly assess the purity of my crude product?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for a quick purity assessment. A suitable mobile phase, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane, should be used to achieve good separation of the components.[1] The desired product, being moderately polar, should have an Rf value ideally between 0.2 and 0.4 for optimal separation in column chromatography.[1]
Q3: Is 2,3-dibromo-2,3-dihydrobenzofuran stable on silica gel?
A3: Dihydrobenzofuran derivatives, especially those with halogen substituents, can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[1] It is advisable to first perform a small-scale stability test on a TLC plate. If degradation is observed (streaking or appearance of new spots), using neutralized silica gel or an alternative stationary phase like alumina is recommended.[1]
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 2,3-dibromo-2,3-dihydrobenzofuran.
Problem 1: Poor Separation During Column Chromatography
Observation: Your fractions from the column are still mixtures of your product and impurities.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase: The polarity of your eluent may not be optimal.
-
Solution: Systematically vary the solvent ratio of your mobile phase. If your compounds are eluting too quickly (high Rf), decrease the polarity (e.g., increase the proportion of hexanes). If they are not moving (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
-
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed will lead to channeling and inefficient separation.
-
Solution: Ensure the silica gel is packed as a uniform slurry without any air bubbles.[1]
-
Problem 2: Product Degradation on the Column
Observation: You observe significant product loss and the appearance of new, often more polar, impurities in your fractions.
Potential Causes & Solutions:
-
Acidic Silica Gel: As mentioned, the compound may be degrading on the acidic surface of the silica gel.
-
Prolonged Exposure: The longer your compound stays on the column, the greater the chance of degradation.
-
Solution: Once you have an optimized mobile phase, run the column as efficiently as possible without compromising separation.
-
Problem 3: The Compound Will Not Elute from the Column
Observation: Your product remains at the top of the column even with an increasingly polar mobile phase.
Potential Causes & Solutions:
-
Insufficient Eluent Polarity: The mobile phase is not polar enough to displace your compound from the silica gel.
-
Solution: Gradually increase the polarity of the eluent. If you started with a hexane/ethyl acetate mixture, you could try switching to a more polar system like dichloromethane/methanol.
-
-
Irreversible Adsorption: Highly polar functional groups can sometimes bind very strongly to the acidic sites on silica gel.[1]
-
Solution: If your compound has basic nitrogen, adding a small amount of a competitive base like triethylamine (0.1-1%) to your eluent can help with elution.
-
IV. Detailed Purification Protocols
Method 1: Flash Column Chromatography
This is the most common and effective method for purifying crude 2,3-dibromo-2,3-dihydrobenzofuran.
Experimental Workflow for Column Chromatography
Sources
2,3-dibromo-2,3-dihydrobenzofuran vs 2,3-dichloro-2,3-dihydrobenzofuran reactivity
Comparative Reactivity Guide: 2,3-Dibromo- vs. 2,3-Dichloro-2,3-dihydrobenzofuran
Executive Summary
For researchers and drug development professionals synthesizing functionalized benzofurans, vicinal dihalides such as 2,3-dibromo-2,3-dihydrobenzofuran and 2,3-dichloro-2,3-dihydrobenzofuran serve as critical intermediates. While structurally similar, the substitution of bromine for chlorine fundamentally alters the molecule's reactivity profile, leaving group kinetics, and susceptibility to nucleophilic attack. This guide objectively compares their chemical behaviors, providing mechanistic causality, quantitative data, and self-validating experimental protocols to optimize your synthetic workflows.
Mechanistic Foundations: Causality Behind Reactivity
The divergent reactivity between the dibromo and dichloro variants is governed by three fundamental chemical principles:
-
Bond Dissociation Energy (BDE) & Polarizability: The C–Br bond is significantly weaker (~280 kJ/mol) and more polarizable than the C–Cl bond (~330 kJ/mol). Consequently, the activation energy required to cleave the C–Br bond during both substitution (SN1/SN2) and elimination (E1/E2) reactions is lower, making the dibromo compound inherently more reactive.
-
Leaving Group Ability: Bromide (Br⁻) is a weaker conjugate base than chloride (Cl⁻), making it a superior leaving group. In solvolytic conditions, such as the acetolysis of 2,3-dichloro-2,3-dihydrobenzofuran, the reaction proceeds via an E1 elimination with a rate-determining proton transfer[1], whereas the dibromo analog readily undergoes rapid E2 elimination.
-
Stereoelectronic Requirements: Both compounds exist predominantly as trans-isomers. Base-induced dehydrohalogenation strictly favors anti-elimination over syn-elimination due to the lower energy threshold of the antiperiplanar transition state. In t-BuOK/t-BuOH systems, anti-elimination is favored by a staggering factor of ~10,000[2].
Reaction Pathways & Visualization
The dibromo variant's high reactivity allows it to undergo unique transformations that the dichloro variant resists. For example, in dipolar aprotic solvents, trans-2,3-dibromo-2,3-dihydrobenzofuran reacts with chloride ions to undergo a halogen exchange, yielding trans-2,3-dichloro-2,3-dihydrobenzofuran alongside a minor syn-dehydrobromination side product[3]. Conversely, treating the dibromo compound with excess bromide ions leads to reductive dehalogenation, yielding the parent benzofuran[3].
Reaction pathways of trans-2,3-dibromo-2,3-dihydrobenzofuran highlighting divergent reactivity.
Quantitative Comparative Data
The table below summarizes the empirical performance of both substrates across standard synthetic transformations.
| Reaction Parameter | 2,3-Dibromo-2,3-dihydrobenzofuran | 2,3-Dichloro-2,3-dihydrobenzofuran | Mechanistic Driver |
| Halogen Exchange (with Cl⁻) | Highly reactive; forms dichloro analog + ~10% 3-bromobenzofuran[3]. | Unreactive (Cannot be displaced by Br⁻ under standard conditions). | Cl⁻ is a stronger nucleophile in aprotic media; Br⁻ is a better leaving group. |
| Base-Induced Elimination Rate | Extremely fast (Minutes to hours at 30 °C). | Moderate to slow (Requires elevated temperatures or stronger bases). | Lower C–Br bond dissociation energy accelerates the E2 transition state. |
| Stereoselectivity (Elimination) | Anti-elimination heavily favored. | Anti-elimination favored by a factor of ~10,000 in t-BuOK[2]. | Antiperiplanar orbital alignment minimizes steric and electronic repulsion. |
| Reaction with Br⁻ | Reductive dehalogenation to benzofuran[3]. | Inert to reductive dehalogenation by Br⁻. | Br⁻ acts as a soft reducing agent, attacking the highly polarizable bromine atom. |
Self-Validating Experimental Protocols
To ensure high reproducibility, the following protocols are designed as self-validating systems. Each workflow includes specific analytical checkpoints to confirm mechanistic milestones.
Protocol A: Synthesis of trans-2,3-Dichloro-2,3-dihydrobenzofuran via Halogen Exchange
This protocol leverages the differential leaving group abilities to convert the dibromo intermediate into the dichloro analog via nucleophilic substitution.
-
Preparation: Dissolve 10 mmol of trans-2,3-dibromo-2,3-dihydrobenzofuran in 20 mL of anhydrous dimethylformamide (DMF) under an argon atmosphere.
-
Nucleophilic Attack: Add 25 mmol of anhydrous lithium chloride (LiCl). The use of a dipolar aprotic solvent ensures the Cl⁻ ion is poorly solvated, maximizing its nucleophilicity.
-
Reaction Monitoring: Stir the mixture at 25 °C for 4–6 hours.
-
Self-Validation Checkpoint: Monitor via GC-MS. The reaction is complete when the substrate peak (m/z ~278) is fully replaced by the dichloro product (m/z ~188) and a minor 3-bromobenzofuran peak (m/z ~196).
-
-
Workup: Quench the reaction with 50 mL of ice-cold distilled water to precipitate the organic compounds. Extract with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (hexane eluent) to isolate the pure trans-dichloro product.
Protocol B: Base-Mediated Dehydrohalogenation to 3-Halobenzofuran
This protocol drives an E2 anti-elimination to yield functionalized 3-halobenzofurans.
-
Preparation: Dissolve 5 mmol of the 2,3-dihalo-2,3-dihydrobenzofuran in 15 mL of anhydrous tert-butanol.
-
Base Addition: Slowly add 6 mmol of potassium tert-butoxide (t-BuOK). Optional: Add 0.5 equivalents of 18-crown-6 ether to sequester K⁺ ions; this strips the cation from the alkoxide, creating a "naked" and highly reactive t-BuO⁻ base[2].
-
Elimination Phase: Stir at 30 °C. The dibromo compound will react rapidly (< 1 hour), while the dichloro compound may require gentle heating (50 °C) and longer reaction times.
-
Validation & Isolation:
-
Self-Validation Checkpoint: Analyze an aliquot via ¹H NMR. The successful elimination is confirmed by the disappearance of the aliphatic C2-H and C3-H doublets (typically between 5.0–6.0 ppm) and the emergence of a sharp singlet at ~7.6 ppm, corresponding to the aromatic C2 proton of the newly formed 3-halobenzofuran.
-
-
Workup: Neutralize with 0.1 M HCl, extract with dichloromethane, dry, and evaporate the solvent to yield the target 3-halobenzofuran.
References
-
Syn-elimination Reaction Research Articles (Kinetic study of the base-induced anti and syn eliminations from 2,3-dihalogeno-2,3-dihydrobenzofurans in different base-solvent systems). researcher.life. Available at:2
-
Concerning orientations of certain syn-elimination reactions . researcher.life. Available at: 3
-
Products, kinetics, and mechanism in the acetolysis of 2,3-dichloro-2,3-dihydrobenzofuran . The Journal of Organic Chemistry (ACS). Available at: 1
Sources
Comparative Guide: Brominating Agents for the Synthesis of 2,3-Dibromo-2,3-dihydrobenzofuran
Executive Summary
The synthesis of 2,3-dibromo-2,3-dihydrobenzofuran via the bromination of benzofuran is a critical transformation in medicinal chemistry and materials science. The resulting dibromide serves as a highly versatile intermediate, frequently subjected to dehydrobromination to yield 2-bromobenzofuran or 3-bromobenzofuran scaffolds.
However, the benzofuran core presents a unique mechanistic challenge: the reagent and conditions must strictly favor electrophilic addition across the C2-C3 double bond (kinetic control) while suppressing electrophilic aromatic substitution at the C5 position (thermodynamic control). This guide objectively compares three distinct brominating strategies—Elemental Bromine ( Br2 ), Tetrabutylammonium Tribromide (TBATB), and Electrochemical Bromination—evaluating their performance, scalability, and mechanistic causality [1].
Mechanistic Causality: Addition vs. Substitution
The electron-rich nature of the benzofuran ring system makes it highly susceptible to electrophilic attack. When a brominating agent is introduced, the electrophilic Br+ initially attacks the C2-C3 double bond to form a transient bromonium ion or π -complex.
The fate of this intermediate is dictated by the solvent polarity and the nucleophilicity of the counter-ion:
-
Kinetic Control (Addition): In non-polar solvents (e.g., CH2Cl2 ) at low to ambient temperatures, the bromide ion ( Br− ) rapidly attacks the bromonium intermediate via anti-addition, yielding the trans-2,3-dibromo-2,3-dihydrobenzofuran product.
-
Thermodynamic Control (Substitution): In polar, protic environments (e.g., AcOH/H2O ) or at elevated temperatures, proton loss is facilitated, driving the reaction toward rearomatization to yield 5-bromobenzofuran or 5,7-dibromobenzofuran [2].
Mechanistic pathway of benzofuran bromination highlighting kinetic vs. thermodynamic control.
Comparative Analysis of Brominating Agents
Method A: Elemental Bromine ( Br2 ) in Dichloromethane
The classical approach utilizes liquid bromine in an anhydrous, non-polar solvent. This method provides the highest atom economy and rapid reaction kinetics. By keeping the reaction at 0 °C to room temperature, the kinetic addition product is isolated in near-quantitative yields (up to 97%) [1]. However, Br2 is highly toxic, corrosive, and requires specialized handling (e.g., dropping funnels, robust ventilation).
Method B: Tetrabutylammonium Tribromide (TBATB)
TBATB is a bench-stable, solid brominating agent that acts as a mild, controlled source of Br2 . It eliminates the severe handling hazards associated with liquid bromine [3]. The bulky tetrabutylammonium counterion modulates the release of the electrophile, ensuring high regioselectivity for the C2-C3 addition without over-brominating the aromatic ring. The primary drawback is poor atom economy, as the large organic cation constitutes the majority of the reagent's mass.
Method C: Electrochemical Bromination
Electro-bromination represents a modern, "green chemistry" alternative. By electrolyzing a biphasic mixture of CH2Cl2/H2O containing NaBr or NH4Br , bromine is generated in situ at the anode. The Br2 immediately partitions into the organic phase to react with benzofuran, exclusively affording 2,3-dibromo-2,3-dihydrobenzofuran [2]. This method completely bypasses the need to handle, store, or transport active brominating agents.
Quantitative Performance Matrix
| Parameter | Elemental Bromine ( Br2 ) | TBATB (Solid Reagent) | Electro-bromination |
| Typical Yield | 95 - 97% | 90 - 95% | 85 - 90% |
| Reaction Time | 30 minutes | 1 - 2 hours | 2 - 4 hours |
| Toxicity / Hazard | High (Corrosive, volatile) | Low (Bench-stable solid) | Low (In situ generation) |
| Atom Economy | High | Low (High MW counterion) | High (Uses simple bromide salts) |
| Scalability | Excellent (Industrial standard) | Moderate (Cost-prohibitive at scale) | Good (Requires specialized flow/batch cells) |
| Regioselectivity | Exclusive addition (Kinetic) | Exclusive addition | Exclusive addition (in CH2Cl2/H2O ) |
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Workflow comparison for the synthesis of 2,3-dibromo-2,3-dihydrobenzofuran using different agents.
Protocol A: Elemental Bromine ( Br2 ) Addition [1]
-
Preparation: Dissolve benzofuran (1.0 eq) in anhydrous CH2Cl2 (approx. 0.3 M concentration). Cool the flask to 0 °C using an ice bath to suppress thermodynamic side reactions.
-
Addition: Dissolve Br2 (1.05 eq) in a small volume of CH2Cl2 . Add this solution dropwise over 15 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 30 minutes.
-
Self-Validation (Quenching): Add 10% aqueous Na2S2O3 . The reaction is successfully quenched when the distinct red/orange color of unreacted bromine completely dissipates to a colorless/pale yellow organic layer.
-
Isolation: Wash with saturated brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield a solid product (Yield: ~97%).
Protocol B: TBATB Bromination [3]
-
Preparation: Dissolve benzofuran (1.0 eq) in CH2Cl2 at room temperature. Strict anhydrous conditions are not mandatory.
-
Addition: Add Tetrabutylammonium tribromide (1.05 eq) portion-wise as a solid.
-
Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC (Hexanes/EtOAc) until the starting material is consumed.
-
Isolation: Wash the organic layer thoroughly with distilled water (3x) to remove the water-soluble tetrabutylammonium bromide byproduct. Dry over Na2SO4 and concentrate (Yield: ~90-95%).
Protocol C: Biphasic Electro-bromination [2]
-
Setup: Equip an undivided electrolysis cell with two platinum foil electrodes.
-
Preparation: Add benzofuran (1.0 eq) and NaBr (or NH4Br , 2.0 eq) to a biphasic solvent system of CH2Cl2/H2O (1:1 v/v).
-
Electrolysis: Apply a constant current (e.g., 20 mA/cm²) while vigorously stirring the biphasic mixture to ensure rapid phase transfer of the anodically generated Br2 .
-
Reaction: Pass 2.0 to 4.0 F/mol of electricity. Crucial Note: Do not use AcOH/H2O as the solvent, as this shifts the pathway to C5-substitution.
-
Isolation: Separate the CH2Cl2 layer, wash with water, dry, and concentrate (Yield: ~85-90%).
Conclusion & Selection Guide
The choice of brominating agent depends heavily on the laboratory's infrastructure and the scale of the synthesis:
-
For large-scale or industrial synthesis: Elemental Br2 remains the gold standard due to its unmatched atom economy, low cost, and near-quantitative yields, provided the facility has the necessary safety engineering.
-
For bench-scale medicinal chemistry: TBATB is highly recommended. The slight increase in reagent cost and lower atom economy is offset by the drastic reduction in handling hazards and the elimination of specialized glassware.
-
For sustainable/green chemistry initiatives: Electro-bromination is the optimal choice. It completely eliminates the transportation and storage of hazardous brominating agents, utilizing benign halide salts instead.
References
-
Ando, M., Kawai, S., Morishita, K., et al. (2025). "Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity." Chemical and Pharmaceutical Bulletin, 73(1), 25-38. Available at:[Link]
-
Tanaka, H., Kawakami, Y., Kuroboshi, M., & Torii, S. (2001). "Substitution vs Addition. Regioselective Electro-bromination of Benzofuran." Heterocycles, 54(2), 825. Available at:[Link]
-
Berthelot, J., Guette, C., Essayegh, M., Desbene, P. L., & Basselier, J. J. (2006). "Regioselective Monobromination of Aromatic Amines with Tetrabutylammonium Tribromide." Synthetic Communications, 16(13). Available at:[Link]
Validation of 2,3-dibromo-2,3-dihydrobenzofuran purity by HPLC
Analytical Purity Validation of 2,3-Dibromo-2,3-dihydrobenzofuran: A Comparative HPLC Guide
Executive Summary
For researchers and drug development professionals, validating the purity of halogenated intermediates is a critical quality control step.1 is a highly reactive synthetic building block[1], but its inherent structural lability complicates standard chromatographic analysis. This guide objectively compares Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) methodologies, providing self-validating experimental protocols to ensure that analytical data reflects true batch purity rather than on-column degradation artifacts.
Chemical Context & The Analytical Challenge
2,3-Dibromo-2,3-dihydrobenzofuran is typically synthesized via the direct bromination of benzofuran in dichloromethane[2]. While highly useful for downstream coupling and the synthesis of biologically active molecules, the vicinal dibromide motif is highly susceptible to base-induced anti and syn elimination, rapidly degrading into 3-bromobenzofuran[3].
Causality in Method Design: When subjected to standard neutral or slightly alkaline aqueous mobile phases during RP-HPLC, the compound undergoes dehydrobromination directly on the column[3]. This generates a false 3-bromobenzofuran peak, artificially lowering the reported purity. Therefore, the analytical method must be engineered to suppress this elimination pathway—either by utilizing highly acidic aqueous buffers or by eliminating protic solvents entirely.
Degradation pathway of 2,3-dibromo-2,3-dihydrobenzofuran dictating method selection.
Comparative Methodologies: RP-HPLC vs. NP-HPLC
To establish a self-validating analytical system, an orthogonal approach is required. Relying on a single method risks misidentifying degradation as a synthetic impurity.
Method A: Acid-Modified Reverse-Phase HPLC (RP-HPLC) RP-HPLC offers broad selectivity for polar and non-polar impurities (e.g., unreacted benzofuran)[4]. By acidifying the mobile phase (pH ≤ 3.0) using 0.01 M KH₂PO₄ or formic acid[2], silanol ionization on the C18 stationary phase is suppressed, and the base-catalyzed elimination of HBr is halted.
Method B: Normal-Phase HPLC (NP-HPLC) NP-HPLC utilizes a strictly non-aqueous environment (Hexane/Isopropanol), completely arresting hydrolytic degradation. Furthermore, NP-HPLC provides superior stereochemical resolution, allowing for the baseline separation of cis and trans diastereomers, which typically co-elute in RP-HPLC.
Quantitative Data Comparison
| Parameter | Method A: Acid-Modified RP-HPLC | Method B: NP-HPLC |
| Stationary Phase | C18 (e.g., COSMOSIL 5C18-AR-II) | Bare Silica |
| Mobile Phase | 0.01 M KH₂PO₄ (pH 3.0) / MeCN (30:70) | Hexane / Isopropanol (98:2) |
| Primary Application | Broad impurity profiling (polar/non-polar) | Diastereomeric resolution, absolute stability |
| Retention Time (Analyte) | ~6.5 min | ~8.2 min |
| Resolution (cis/trans) | < 1.5 (High risk of co-elution) | > 2.5 (Baseline separation) |
| On-Column Degradation | < 0.5% (Strictly controlled at pH ≤ 3.0) | Not Detected (0%) |
| LOD / LOQ | 0.05 µg/mL / 0.15 µg/mL | 0.10 µg/mL / 0.30 µg/mL |
Experimental Protocols (Self-Validating Workflow)
The Orthogonal Validation Principle: By injecting the sample using both protocols, you cross-validate the results. If 3-bromobenzofuran is detected in RP-HPLC but absent in NP-HPLC, it is an on-column artifact. If present in both, it is a true synthetic impurity.
Orthogonal HPLC workflow distinguishing true impurities from degradation artifacts.
Protocol 1: Acid-Modified RP-HPLC
-
Instrumentation: Standard HPLC system equipped with a Diode Array Detector (DAD)[4].
-
Column: C18 Reverse-Phase (e.g., COSMOSIL 5C18-AR-II, 5 µm, 4.6 × 150 mm)[2].
-
Mobile Phase: 0.01 M KH₂PO₄ (adjusted to pH 3.0 with H₃PO₄) / Acetonitrile (30:70, v/v)[2].
-
Flow Rate & Temperature: 1.0 mL/min at 25 °C. (Causality: Strict temperature control is mandatory. Elevated column temperatures exponentially increase the rate of thermal dehydrobromination).
-
Detection: UV at 220 nm and 254 nm[4].
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of chilled acetonitrile. Analyze immediately to prevent degradation in the autosampler queue.
Protocol 2: NP-HPLC
-
Instrumentation: HPLC system compatible with normal-phase solvents.
-
Column: Bare Silica (5 µm, 4.6 × 250 mm).
-
Mobile Phase: Isocratic Hexane / Isopropanol (98:2, v/v).
-
Flow Rate & Temperature: 1.0 mL/min at 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade hexane. (Causality: Hexane provides a completely aprotic environment, ensuring absolute stability of the vicinal dibromide during the analysis).
Conclusion
Accurate purity validation of 2,3-dibromo-2,3-dihydrobenzofuran requires an intimate understanding of its chemical lability. While acid-modified RP-HPLC is robust for routine quality control, orthogonal validation with NP-HPLC is essential for resolving diastereomers and definitively ruling out false degradation artifacts.
References
-
Title: 2,3-Dibromo-2,3-dihydrobenzofuran | C8H6Br2O | CID 12394037 Source: PubChem (nih.gov) URL: [Link]
-
Title: Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity Source: J-Stage URL: [Link]
-
Title: Kinetic study of the base-induced anti and syn eliminations from 2,3-dihalogeno-2,3-dihydrobenzofurans in different base-solvent systems Source: American Chemical Society (acs.org) URL: [Link]
Sources
- 1. 2,3-Dibromo-2,3-dihydrobenzofuran | C8H6Br2O | CID 12394037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative FTIR Spectroscopic Analysis: Benzofuran and 2,3-Dibromo-2,3-dihydrobenzofuran
Introduction
In the landscape of pharmaceutical and materials science research, a profound understanding of molecular structure is paramount. Benzofuran and its derivatives are significant scaffolds in numerous biologically active compounds and functional materials. The introduction of substituents, such as halogens, can dramatically alter their physicochemical properties and, consequently, their therapeutic or material efficacy. This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of benzofuran and its halogenated analogue, 2,3-dibromo-2,3-dihydrobenzofuran. By examining their vibrational signatures, we can elucidate the structural changes imparted by the addition of bromine and the saturation of the furan ring. This analysis serves as a valuable resource for researchers in positive identification, quality control, and the study of structure-activity relationships.
The core of this investigation lies in the fundamental principles of vibrational spectroscopy. Molecular bonds vibrate at specific frequencies, and these vibrations are sensitive to the mass of the atoms and the strength of the bonds connecting them. Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups and providing insights into its overall structure.
Experimental Rationale and Protocol
The acquisition of high-quality FTIR spectra is fundamental to a reliable comparative analysis. The choice of sampling technique and instrumental parameters directly impacts the spectral resolution and signal-to-noise ratio. For both benzofuran and 2,3-dibromo-2,3-dihydrobenzofuran, the Attenuated Total Reflectance (ATR) method is a suitable and convenient approach for liquid and solid samples, requiring minimal sample preparation.
Experimental Protocol: FTIR Spectroscopy using ATR
-
Instrument Preparation: The FTIR spectrometer is powered on and allowed to stabilize for at least 30 minutes to ensure thermal equilibrium of the source and detector.
-
ATR Crystal Cleaning: The ATR crystal (typically diamond or germanium) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous measurements. A background spectrum of the clean, empty crystal is then collected. This background spectrum is automatically subtracted from the sample spectrum by the instrument's software to eliminate contributions from the atmosphere (e.g., CO2, water vapor) and the ATR crystal itself.
-
Sample Application: A small amount of the liquid benzofuran or solid 2,3-dibromo-2,3-dihydrobenzofuran is placed directly onto the ATR crystal, ensuring complete coverage of the sampling area. For the solid sample, uniform pressure is applied using the instrument's pressure clamp to ensure good contact with the crystal.
-
Spectrum Acquisition: The FTIR spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). For analytical purposes, the absorbance spectrum is often preferred due to its direct proportionality to the concentration of the analyte (Beer-Lambert Law).
Visualizing the Workflow
The following diagram illustrates the key stages of the comparative FTIR analysis workflow, from sample preparation to spectral interpretation.
Caption: Workflow for the comparative FTIR analysis.
Spectral Comparison and Interpretation
The structural differences between benzofuran and 2,3-dibromo-2,3-dihydrobenzofuran are significant and are clearly reflected in their FTIR spectra. Benzofuran is an aromatic molecule with a planar bicyclic system. In contrast, 2,3-dibromo-2,3-dihydrobenzofuran has a saturated five-membered ring, leading to a loss of aromaticity in that portion of the molecule, and contains two carbon-bromine bonds.
| Vibrational Mode | Benzofuran (Experimental, cm⁻¹) | 2,3-Dibromo-2,3-dihydrobenzofuran (Predicted, cm⁻¹) | Structural Rationale for Differences |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Present in both molecules due to the benzene ring. |
| Aliphatic C-H Stretch | Absent | ~2960-2850 | Present due to the saturated C-H bonds in the dihydro-furan ring. |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | Characteristic of the benzene ring in both molecules. |
| C-O-C Asymmetric Stretch | ~1250 | ~1230 | The saturation of the adjacent ring and the electron-withdrawing effect of the bromine atoms may cause a slight shift to lower wavenumbers. |
| C-Br Stretch | Absent | ~690-515 | Strong absorptions characteristic of the carbon-bromine bonds. The presence of two C-Br bonds may result in multiple bands in this region. |
| Aromatic C-H Out-of-Plane Bend | ~900-675 | ~900-675 | Dependent on the substitution pattern of the benzene ring. |
Analysis of Benzofuran Spectrum
The experimental FTIR spectrum of benzofuran exhibits characteristic peaks that confirm its aromatic nature. The region above 3000 cm⁻¹ shows bands corresponding to the aromatic C-H stretching vibrations. The sharp peaks in the 1600-1450 cm⁻¹ range are indicative of the C=C stretching vibrations within the aromatic and furan rings. A strong band around 1250 cm⁻¹ is typically assigned to the asymmetric C-O-C stretching of the furan moiety. The region between 900 and 675 cm⁻¹ contains bands arising from the out-of-plane bending of the aromatic C-H bonds.
Predicted Spectrum of 2,3-Dibromo-2,3-dihydrobenzofuran
The predicted FTIR spectrum of 2,3-dibromo-2,3-dihydrobenzofuran will show several key differences from that of benzofuran:
-
Appearance of Aliphatic C-H Stretches: Due to the saturation of the furan ring, new absorption bands are expected in the region of 2960-2850 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the now-aliphatic five-membered ring.
-
Disappearance of Furan-related Aromaticity: The characteristic C=C stretching bands associated with the furan ring will be absent. However, the aromatic C=C stretching bands from the benzene ring will remain.
-
Presence of C-Br Stretches: The most significant change will be the appearance of strong absorption bands in the lower frequency region, typically between 690 and 515 cm⁻¹, which are characteristic of the C-Br stretching vibrations[1]. The exact position and number of these bands will depend on the conformation of the molecule and the coupling between the two C-Br vibrators.
-
Shift in C-O-C Stretch: The C-O-C stretching frequency is expected to shift slightly. The loss of conjugation with the furan double bond and the inductive effect of the neighboring bromine atoms will influence the electron density around the ether linkage, likely resulting in a shift to a slightly lower wavenumber.
Conclusion
The comparative analysis of the FTIR spectra of benzofuran and 2,3-dibromo-2,3-dihydrobenzofuran provides a clear illustration of how structural modifications impact a molecule's vibrational properties. The transition from an aromatic to a partially saturated, halogenated system results in the predictable appearance and disappearance of specific absorption bands. The presence of aliphatic C-H stretches and strong C-Br stretches, coupled with the loss of furan-specific aromatic signals, serves as a definitive spectroscopic fingerprint for 2,3-dibromo-2,3-dihydrobenzofuran. This guide underscores the power of FTIR spectroscopy as a rapid and reliable tool for structural elucidation and quality control in the fields of chemical synthesis and drug development.
References
-
National Institute of Standards and Technology. (n.d.). Benzofuran. NIST Chemistry WebBook. Retrieved from [Link]
-
LibreTexts. (2021, October 30). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (1999).
Sources
Comparing Dehydrohalogenation Rates of 2,3-Dibromo-2,3-dihydrobenzofuran: A Mechanistic Guide
The dehydrohalogenation of 2,3-dibromo-2,3-dihydrobenzofuran is a foundational reaction in physical organic chemistry and a critical step in synthesizing 3-bromobenzofuran—a highly valued scaffold in drug development and organic electronic materials [1]. Understanding the kinetic differences between its stereoisomers provides crucial insights into elimination mechanisms, the role of base association, and transition state stabilization.
This guide objectively compares the reaction rates of the cis- and trans-isomers of 2,3-dibromo-2,3-dihydrobenzofuran, detailing the causality behind the kinetic data and providing self-validating experimental protocols for researchers.
Stereochemical Causality: Syn vs. Anti Elimination
To synthesize 3-bromobenzofuran from 2,3-dibromo-2,3-dihydrobenzofuran, the molecule must undergo a base-induced β -elimination of hydrogen bromide (HBr). Specifically, this requires the loss of the C3-proton and the C2-bromide.
The three-dimensional geometry of the substrate dictates the elimination pathway [2]:
-
The trans-Isomer: In trans-2,3-dibromo-2,3-dihydrobenzofuran, the two bromine atoms are on opposite faces of the ring. Consequently, the C3-proton and the C2-bromide are situated on the same face (syn-coplanar). This strict geometric constraint forces the molecule to undergo a syn-elimination .
-
The cis-Isomer: In the cis-isomer, the two bromine atoms are on the same face. This places the C3-proton and the C2-bromide on opposite faces (anti-periplanar), allowing for a classic, orbitally favored anti-elimination .
Fig 1. Stereochemical pathways for the dehydrobromination of 2,3-dibromo-2,3-dihydrobenzofuran.
Comparative Kinetic Data
Because anti-elimination allows for optimal orbital overlap (from the breaking C-H σ -bond into the C-Br σ∗ -antibonding orbital), it is inherently much faster than syn-elimination. However, the exact ratio of these rates is highly dependent on the choice of the base-solvent system[2].
The table below summarizes the quantitative kinetic differences between the anti (cis-isomer) and syn (trans-isomer) pathways:
| Substrate Isomer | Elimination Pathway | Base-Solvent System | Relative Rate Factor (Anti / Syn) | Mechanistic Causality |
| cis- vs. trans- | Anti vs. Syn | EtONa / EtOH | ~ 33,000 | Free alkoxide ions dictate the rate; perfect anti-periplanar orbital overlap heavily favors the anti pathway. |
| cis- vs. trans- | Anti vs. Syn | t-BuOK / t-BuOH | ~ 10,000 | Ion-pairing (base association) allows K⁺ to coordinate the leaving Br⁻, slightly accelerating the syn pathway. |
| cis- vs. trans- | Anti vs. Syn | t-BuOK + 18-crown-6 / t-BuOH | > 10,000 | Crown ether sequesters K⁺, breaking the ion pair and restoring free-ion dynamics, thereby slowing the syn pathway. |
Mechanistic Insights: The Role of Base Association
Why does the anti/syn relative rate drop significantly when moving from sodium ethoxide to potassium tert-butoxide? The answer lies in base association .
In a low-dielectric solvent like tert-butanol, t-BuOK exists largely as tight ion pairs ( K+⋯−OtBu ). During a syn-elimination, the proton being abstracted and the leaving bromide are on the same face of the molecule. The ion-paired base can act synergistically: the bulky alkoxide abstracts the proton while the potassium cation simultaneously coordinates with the departing bromide ion. This cyclic transition state stabilizes the syn pathway, increasing its relative rate. When 18-crown-6 is introduced, it sequesters the potassium cation, breaking the ion pair. Stripped of this cationic assistance, the syn-elimination rate drops, and the anti/syn ratio climbs back above 10,000 [2].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility in kinetic measurements, the following protocol utilizes a self-validating loop combining real-time UV-Vis spectrophotometry with post-reaction Gas Chromatography (GC).
Step-by-Step Methodology: Kinetic Measurement of Dehydrohalogenation
-
Substrate Preparation & Purification: Synthesize the trans- and cis-isomers of 2,3-dibromo-2,3-dihydrobenzofuran via controlled halogenation of benzofuran. Purify the isomers via recrystallization to ensure absolute stereochemical purity (cross-validate via NMR).
-
Reagent Equilibration: Prepare equimolar solutions of the substrate and the chosen base (e.g., t-BuOK in t-BuOH). Place both solutions in a thermostated compartment at exactly 25.0 ± 0.1 °C for 20 minutes to establish thermal equilibrium.
-
Reaction Initiation:
-
For slow syn-eliminations: Mix 1 mL of the substrate and 1 mL of the base in a stoppered two-limb silica cell.
-
For rapid anti-eliminations: Utilize a stopped-flow spectrophotometer to capture millisecond-scale kinetics.
-
-
Spectrophotometric Monitoring (Self-Validation Check 1): Monitor the disappearance of the substrate continuously at 300 nm. Validation: Ensure the reference cell contains the exact base concentration used in the kinetic run to perfectly compensate for any background alkoxide absorption.
-
Data Extraction: Calculate the pseudo-first-order rate constants from the exponential decay curves. Derive the second-order rate constants ( k2 ) by dividing by the base concentration.
-
Product Validation (Self-Validation Check 2): Subject the final reaction mixture to GC analysis (e.g., using a 10% bentone/didecyl phthalate column at 110–130 °C). Validation: Confirm 100% conversion to 3-bromobenzofuran. The absence of other peaks rules out competing unimolecular (E1) or substitution (SN2) side reactions.
Fig 2. Self-validating experimental workflow for measuring dehydrohalogenation kinetics.
References
-
Baciocchi, E., Sebastiani, G. V., & Ruzziconi, R. "Kinetic study of the base-induced anti and syn eliminations from 2,3-dihalogeno-2,3-dihydrobenzofurans in different base-solvent systems." The Journal of Organic Chemistry, 1979, 44(1), 28-31.[Link]
A Researcher's Guide to the Spectroscopic Validation of 2,3-Dibromo-2,3-dihydrobenzofuran Reaction Products
In the realms of synthetic chemistry and drug development, the unambiguous structural confirmation of reaction products is paramount. For complex heterocyclic scaffolds like 2,3-dibromo-2,3-dihydrobenzofuran, a multi-faceted spectroscopic approach is not just recommended, but essential for ensuring the integrity of downstream applications. This guide provides an in-depth comparison of key spectroscopic techniques, grounded in practical insights and established methodologies, to equip researchers with the expertise to confidently validate their synthesized compounds.
The Imperative of Orthogonal Spectroscopic Techniques
While individual spectroscopic methods provide valuable pieces of the structural puzzle, a truly validated structure relies on the convergence of data from orthogonal techniques. For halogenated dihydrobenzofurans, the primary tools in our analytical arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique probes different aspects of the molecule, and their combined interpretation provides a self-validating system of structural confirmation.[1]
The validation workflow hinges on a logical progression, starting with mass spectrometry to confirm the molecular weight and halogen presence, followed by a detailed structural elucidation using one- and two-dimensional NMR techniques. Infrared spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups.
Caption: A logical workflow for the spectroscopic validation of organic compounds.
Mass Spectrometry: The First Line of Inquiry
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and offers a distinct "molecular fingerprint" through its fragmentation patterns.[2] For compounds containing bromine, the characteristic isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear and immediate indication of its presence.[3]
Key Observables for 2,3-Dibromo-2,3-dihydrobenzofuran:
-
Molecular Ion Peak (M+): The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1.[3] For the parent compound C₈H₆Br₂O, the monoisotopic mass is approximately 275.87854 Da.[4]
-
Fragmentation Patterns: A common fragmentation pathway for halogenated compounds is the loss of a halogen radical (Br•).[2] This would result in fragment ions corresponding to [M-Br]⁺ and [M-2Br]⁺.
Alternative Ionization Techniques:
While Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns, softer ionization methods like Chemical Ionization (CI) can be employed to enhance the abundance of the molecular ion, which can sometimes be weak in EI spectra of halogenated compounds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the detailed connectivity and stereochemistry of a molecule.[1] For 2,3-dibromo-2,3-dihydrobenzofuran and its reaction products, both ¹H and ¹³C NMR are crucial.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Expected ¹H NMR Spectral Features for 2,3-Dibromo-2,3-dihydrobenzofuran:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~5.5 - 6.0 | Doublet | JH2-H3 |
| H-3 | ~5.0 - 5.5 | Doublet | JH2-H3 |
| Aromatic Protons | ~6.8 - 7.5 | Multiplets | Aromatic coupling |
Note: The exact chemical shifts and coupling constants will vary depending on the substitution pattern and the diastereochemistry of the product.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of carbons attached to bromine are significantly influenced by the "heavy atom effect," which can sometimes lead to discrepancies between predicted and observed values.[5]
Expected ¹³C NMR Spectral Features for 2,3-Dibromo-2,3-dihydrobenzofuran:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~80 - 90 |
| C-3 | ~50 - 60 |
| Aromatic Carbons | ~110 - 160 |
Advanced NMR Techniques for Unambiguous Assignment:
For complex reaction products, two-dimensional NMR experiments are invaluable:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity between H-2 and H-3.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of the ¹H and ¹³C signals for the C-2 and C-3 positions.
Caption: Relationship between 2D NMR experiments for structural assignment.
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,3-dibromo-2,3-dihydrobenzofuran, IR spectroscopy can quickly confirm the presence of the ether linkage and the aromatic ring, and the absence of other functional groups like carbonyls or hydroxyls that might be present in starting materials or byproducts.
Characteristic IR Absorptions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C-O (ether) | Stretch | 1000 - 1300 |
| C-Br | Stretch | 500 - 600 |
Comparative Analysis: Why a Multi-Technique Approach is Superior
Relying on a single spectroscopic technique for structural validation is fraught with ambiguity. For instance, mass spectrometry alone cannot distinguish between isomers. While NMR provides detailed connectivity, it may not definitively confirm the molecular formula in the presence of impurities. The integration of MS and NMR data provides a more robust validation by overcoming the inherent limitations of each individual technique.[6][7]
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the purified reaction product into a clean NMR tube.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard (for qNMR): For quantitative analysis, accurately weigh a known amount of a suitable internal standard into the vial before adding the solvent. The internal standard should have a simple spectrum that does not overlap with the analyte signals.[1]
-
Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.
Sample Preparation for Mass Spectrometry (LC-MS)
-
Sample Dissolution: Accurately weigh approximately 1 mg of the crude or purified reaction product into a clean 2 mL vial.[1]
-
Solvent Addition: Add an appropriate volume of a suitable solvent (e.g., methanol, acetonitrile) to achieve a concentration of approximately 1 mg/mL.
-
Filtration: If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
Conclusion
The spectroscopic validation of 2,3-dibromo-2,3-dihydrobenzofuran reaction products requires a synergistic approach that leverages the strengths of multiple analytical techniques. By systematically applying mass spectrometry, one- and two-dimensional NMR spectroscopy, and infrared spectroscopy, researchers can achieve an unambiguous structural confirmation, ensuring the quality and reliability of their chemical entities for further research and development. This comprehensive validation strategy underpins the principles of scientific integrity and is a critical component of modern chemical research.
References
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- transparencia.cmcamacari.ba.gov.br. Application Of Nmr Spectroscopy In Organic Chemistry.
- Chemistry Stack Exchange. (2015, August 6).
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- Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annot
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A Guide to Suzuki Coupling of Benzofuran Derivatives: A Comparative Analysis of 2,3-Dibromo-2,3-dihydrobenzofuran and Other Key Substrates
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structural motif found in a vast array of biologically active natural products, pharmaceuticals, and functional materials.[1] Its synthesis and functionalization are, therefore, of paramount importance in medicinal chemistry and materials science. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, enabling the construction of complex biaryl systems.[2][3][4]
This guide provides an in-depth comparative analysis of various benzofuran derivatives as substrates in the Suzuki coupling, with a special focus on the unique reactivity and synthetic advantages of 2,3-dibromo-2,3-dihydrobenzofuran. We will delve into the mechanistic underpinnings that dictate reactivity, present comparative experimental data, and provide field-proven protocols to empower researchers in their synthetic endeavors.
Chapter 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki coupling is fundamental to comprehending the reactivity differences between various substrates. The reaction proceeds through a catalytic cycle involving a palladium complex, which can be broadly summarized in three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5]
-
Oxidative Addition: The cycle begins with the addition of the organohalide (Ar-X) to the active Pd(0) catalyst. This step involves the cleavage of the carbon-halogen bond and results in a Pd(II) complex. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halide. The reactivity trend is generally I > Br > OTf >> Cl, which correlates inversely with the bond dissociation energy of the C-X bond.[4][5][6]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.[7]
-
Reductive Elimination: The final step involves the elimination of the two organic groups from the palladium center, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Decision workflow for selecting a benzofuran substrate.
Comparative Performance Data
| Substrate | Position | Reactivity Driver | Typical Yields | Key Advantage | Primary Application |
| 2,3-Dibromobenzofuran | C2 > C3 | Higher electrophilicity at C2 | 85-95% (C2 mono) | Regiocontrolled sequential diarylation | Synthesis of 2,3-disubstituted benzofurans [1] |
| 2-Bromobenzofuran | C2 | Standard C(sp²)-Br bond | 70-95% | Readily available, direct route | Synthesis of 2-arylbenzofurans [2][8] |
| 3-Iodobenzofuran | C3 | Highly reactive C(sp²)-I bond | 75-90% | High reactivity, accessible synthetically | Synthesis of 3-arylbenzofurans [9] |
| 5-Bromobenzofuran | C5 | Standard Aryl-Br bond | 70-90% | Functionalization of the benzene ring | Modifying the carbocyclic core [10] |
Chapter 5: Experimental Protocols
The following protocols are provided as representative examples. Researchers should always perform their own optimization based on their specific substrates and equipment.
Protocol 1: Regioselective Monocoupling of 2,3-Dibromo-2,3-dihydrobenzofuran
This protocol is adapted from literature for the selective synthesis of 2-aryl-3-bromobenzofuran. [1]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2,3-dibromobenzofuran (0.825 mmol), the arylboronic acid (0.91 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol), and triphenylphosphine (PPh₃, 0.1 mmol).
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 1.0 mmol) to the tube.
-
Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous N-Methyl-2-pyrrolidone (NMP, 3 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir for 2 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 2-aryl-3-bromobenzofuran.
Protocol 2: Suzuki Coupling of 2-(4-Bromophenyl)benzofuran
This protocol is adapted for the coupling of a pre-functionalized benzofuran with an arylboronic acid. [2][8]
-
Reaction Setup: In a round-bottom flask, dissolve 2-(4-bromophenyl)benzofuran (0.05 mmol), the relevant arylboronic acid (0.08 mmol), and potassium carbonate (K₂CO₃, 0.1 mmol) in a 1:1 mixture of Ethanol and Water (6 mL).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the suspension.
-
Reaction: Heat the resulting suspension to 80 °C and stir for 4 hours.
-
Workup: After cooling to room temperature, add brine (10 mL) to the mixture. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by thin-layer chromatography or column chromatography to yield the desired 2-arylbenzo[b]furan derivative.
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of the benzofuran core. While a range of monohalogenated derivatives and triflates serve as effective substrates for introducing a single aryl group at a specific position, 2,3-dibromo-2,3-dihydrobenzofuran emerges as a uniquely powerful building block. Its predictable regioselectivity, driven by the higher electrophilicity of the C2 position, enables the strategic, sequential introduction of two different aryl groups. This capability provides a streamlined and efficient pathway to complex 2,3-disubstituted benzofurans, which are often challenging to access through other synthetic routes. By understanding the distinct reactivity profiles of these substrates, researchers can make more informed and strategic decisions, accelerating the discovery and development of novel benzofuran-based molecules.
References
-
Reddy, R. P., et al. (2016). Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis. RSC Advances, 6(94), 91829-91834. [Link]
-
Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06). [Link]
-
Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]
-
Yue, D., et al. (2014). One-Pot Synthesis of 2,3-Diarylbenzofurans via Sequential Iodocyclization and Pd-Catalyzed Suzuki Coupling Reactions of 2-Alkynylanisoles with Boronic Acids in Water. Synthetic Communications, 44(19), 2826-2835. [Link]
-
Yao, T., & Larock, R. C. (2003). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 68(15), 5936-5942. [Link]
-
Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PubMed. [Link]
-
Mandal, D., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. ChemistryOpen, 4(4), 438-442. [Link]
-
Yao, T., et al. (2014). Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of 2-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization: 3-Iodo-2-phenylbenzofuran. Organic Syntheses, 91, 283-292. [Link]
-
Reddy, R. P., et al. (2016). Cross-couplings of 2,3-dibromobenzofurans with BiAr3 reagents. ResearchGate. [Link]
-
Faiz, S., et al. (2023). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Frontiers in Chemistry, 11, 1269382. [Link]
-
Khan, L., et al. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of the Chemical Society of Pakistan. [Link]
-
Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Motevalli, B., et al. (2016). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry, 12, 1343-1349. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Ortuño, M. A., et al. (2010). Competitive and selective Csp3-Br versus Csp2-Br bond activation in palladium-catalysed Suzuki cross-coupling: an experimental and theoretical study of the role of phosphine ligands. Chemistry, 16(45), 13390-7. [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(5), 1959-1968. [Link]
-
Ortuño, M. A., et al. (2010). ChemInform Abstract: Competitive and Selective Csp3-Br versus Csp2-Br Bond Activation in Palladium-Catalyzed Suzuki Cross-Coupling: An Experimental and Theoretical Study of the Role of Phosphine Ligands. ResearchGate. [Link]
-
Yoshida, H., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond. Beilstein Journal of Organic Chemistry, 21, 146-152. [Link]
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Personal protective equipment for handling 2,3-Dibromo-2,3-dihydrobenzofuran
Operational Safety and Logistics Protocol for Handling 2,3-Dibromo-2,3-dihydrobenzofuran
Chemical Profile & Hazard Causality
2,3-Dibromo-2,3-dihydrobenzofuran is a highly reactive, brominated heterocyclic intermediate frequently utilized in the synthesis of complex benzofuran derivatives[1]. Often synthesized via the electrophilic bromination or electrobromination of benzofuran[2], this compound typically isolates as a crystalline solid[1].
The core hazard of 2,3-Dibromo-2,3-dihydrobenzofuran stems from its two labile bromine atoms. In biological environments or upon contact with moisture, these halogens act as potent alkylating agents, reacting with nucleophilic sites on cellular macromolecules[3]. Consequently, exposure presents significant occupational hazards, including acute respiratory tract irritation, severe skin sensitization, and potential ocular damage[4]. Handling this compound requires a rigorous, self-validating safety protocol to mitigate the risks of dermal absorption and inhalation.
Core Personal Protective Equipment (PPE) Specifications
To establish a self-validating safety system, PPE selection must be grounded in the compound's physicochemical properties. Standard laboratory latex or thin nitrile is insufficient against halogenated organics. The table below outlines the quantitative specifications and scientific causality for the required PPE.
| PPE Category | Required Specification | Quantitative Performance Metric | Scientific Rationale & Causality |
| Hand Protection | Butyl Rubber outer gloves (0.3 mm) over Nitrile inner gloves (0.11 mm) | >480 min breakthrough time for halogenated organics | Brominated compounds rapidly permeate standard thin-film elastomers. Butyl rubber provides a dense, impermeable matrix against halogens, while the inner nitrile layer offers secondary protection during doffing. |
| Respiratory Protection | NIOSH-approved N95 or P100 particulate respirator | Filters ≥99.97% of airborne particles >0.3 µm | As a solid[1], the compound can form fine, irritating dust. Particulate filtration prevents inhalation of reactive brominated particulates that cause respiratory tract irritation[4]. |
| Eye Protection | ANSI Z87.1+ rated tight-fitting safety goggles | Withstands >1.5 ft-lbs of impact energy; 0% gap | Prevents ocular exposure to aerosolized particulates or accidental splashes. The reactive bromine atoms can cause severe corneal damage upon contact[4]. |
| Body Protection | Flame-Retardant (FR) Lab Coat & Chemical-Resistant Apron | Rated for <2 second flameout; zero liquid penetration | Protects against dermal absorption and potential exothermic reactions if the compound contacts incompatible nucleophiles or strong bases[3]. |
Operational Workflow: Handling & Manipulation
When weighing, transferring, or reacting 2,3-Dibromo-2,3-dihydrobenzofuran, operators must follow a strict, self-validating sequence to ensure containment.
Operational workflow and PPE gowning sequence for handling 2,3-Dibromo-2,3-dihydrobenzofuran.
Step-by-Step Handling Methodology:
-
Environmental Validation: Check the digital monitor on the fume hood to ensure face velocity is ≥ 100 fpm.
-
Self-Validation: Tape a small tissue strip to the sash; inward deflection visually confirms negative pressure.
-
-
PPE Integrity Check: Inflate both the nitrile and butyl gloves to check for micro-tears prior to donning.
-
Self-Validation: Gloves must hold air pressure for 10 seconds without deflation.
-
-
Manipulation: Use grounded, anti-static spatulas for weighing the solid compound to prevent aerosolization.
-
Self-Validation: The analytical balance remains stable during transfer, indicating no static-induced particulate dispersion.
-
-
Decontamination: Wipe down the balance and sash with a 10% sodium thiosulfate solution, followed by distilled water.
-
Self-Validation: The absence of a residual yellow/brown tint on the wipe confirms the complete removal of brominated residues.
-
Spill Response and Disposal Plan
In the event of a spill, the primary objective is to neutralize the reactive electrophilic halogens into inert, water-soluble halide salts, preventing the off-gassing of toxic fumes.
Logical decision pathway for 2,3-Dibromo-2,3-dihydrobenzofuran spill response and neutralization.
Step-by-Step Spill Response Methodology:
-
Assessment & Isolation: Determine if the spill is >50g (Major) or <50g (Minor).
-
Self-Validation: Visual estimation; if the spill breaches the fume hood containment or drops to the floor, treat it as Major regardless of mass and evacuate the lab.
-
-
Chemical Neutralization: Spray the solid spill with a 10% aqueous sodium thiosulfate solution.
-
Self-Validation: The reduction of any free electrophilic bromine to bromide is confirmed when the localized area loses any faint yellowish/brownish halogen tint.
-
-
Containment & Collection: Use inert absorbent pads to collect the neutralized slurry.
-
Self-Validation: The cleaned surface tests neutral (pH 6-8) using pH indicator strips, confirming no residual hydrobromic acid (HBr) generation.
-
-
Waste Segregation: Place all contaminated wipes, gloves, and absorbed materials into a clearly labeled, chemically compatible high-density polyethylene (HDPE) halogenated waste container. Do not mix with non-halogenated organic waste to prevent secondary exothermic reactions.
References
-
2-Bromo-5-methoxy-1-benzofuran|High-Purity Reference Standard. Benchchem. 3
-
7-Bromobenzofuran - 104155-12-6. Vulcanchem. 4
-
Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. 1
-
Full text of "Encyclopedia of Electrochemistry". Internet Archive. 2
Sources
- 1. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 2. Full text of "Encyclopedia of Electrochemistry" [archive.org]
- 3. 2-Bromo-5-methoxy-1-benzofuran|High-Purity Reference Standard [benchchem.com]
- 4. 7-Bromobenzofuran (104155-12-6) for sale [vulcanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
